4-bromo-N-(1H-pyrazol-4-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-N-(1H-pyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-7(2-4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOBCWVXDSHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CNN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and physical properties of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Introduction
Overview of N-Arylbenzamides and Pyrazole Moieties in Medicinal Chemistry
The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This moiety is recognized for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its prevalence in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Profile of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
This technical guide provides a comprehensive overview of the chemical synthesis, structural elucidation, and physicochemical properties of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. The strategic combination of a 4-bromobenzamide unit with a 1H-pyrazol-4-yl moiety suggests its potential as a valuable intermediate or a lead compound in drug discovery programs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Molecular Structure and IUPAC Name
IUPAC Name: 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Chemical Structure:
Caption: 2D structure of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Synthesis and Purification
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide is most directly achieved through an amide bond formation. A logical retrosynthetic disconnection breaks the amide C-N bond, leading to two key starting materials: 4-bromobenzoyl chloride (or 4-bromobenzoic acid) and 4-amino-1H-pyrazole. The forward synthesis, therefore, involves the acylation of the pyrazole amine with the activated benzoic acid derivative. This approach is a common and generally efficient method for the preparation of N-aryl amides.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for similar N-arylbenzamide preparations.[2][3]
-
4-Bromobenzoic acid
-
4-Amino-1H-pyrazole
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Solvents for recrystallization (e.g., ethanol, water)
Method A: Using Thionyl Chloride
-
To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-bromobenzoyl chloride.
-
Dissolve the crude 4-bromobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 4-amino-1H-pyrazole (1.0 eq) in anhydrous DCM containing pyridine (1.5 eq).
-
Slowly add the solution of 4-amino-1H-pyrazole to the 4-bromobenzoyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
The crude 4-bromo-N-(1H-pyrazol-4-yl)benzamide can be purified by either:
-
Recrystallization: from a suitable solvent system such as ethanol/water to yield a pure solid.
-
Column Chromatography: on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Structural Elucidation and Spectroscopic Characterization
Overview of Analytical Techniques
The structural confirmation of the synthesized 4-bromo-N-(1H-pyrazol-4-yl)benzamide relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecular formula and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted NMR data based on the analysis of structurally similar compounds.[4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | Pyrazole N-H |
| ~9.5 - 10.5 | br s | 1H | Amide N-H |
| ~7.8 - 8.0 | d | 2H | Aromatic C-H (ortho to C=O) |
| ~7.6 - 7.8 | d | 2H | Aromatic C-H (ortho to Br) |
| ~7.5 - 7.7 | s | 2H | Pyrazole C-H |
Note: Chemical shifts are solvent-dependent. The broad singlets for the N-H protons are due to exchange and quadrupole broadening.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~135 | Aromatic C-Br |
| ~132 | Aromatic C (ipso to C=O) |
| ~130 | Aromatic C-H (ortho to Br) |
| ~129 | Aromatic C-H (ortho to C=O) |
| ~125 | Pyrazole C-H |
| ~115 | Pyrazole C (ipso to N) |
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The pyrazole protons would likely appear as a singlet due to symmetry. The downfield broad singlets are indicative of the acidic amide and pyrazole N-H protons. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon and the number of distinct aromatic and pyrazole carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[6]
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 - 3400 | N-H stretch (amide and pyrazole) |
| ~3100 - 3200 | Aromatic C-H stretch |
| ~1650 - 1680 | C=O stretch (amide I) |
| ~1580 - 1620 | C=C stretch (aromatic) |
| ~1520 - 1550 | N-H bend (amide II) |
| ~1000 - 1100 | C-Br stretch |
The presence of a strong absorption band around 1660 cm⁻¹ is a clear indication of the amide carbonyl group. The broad band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibrations of both the amide and the pyrazole ring. The various peaks in the fingerprint region will be characteristic of the substituted aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7][8]
The molecular ion peak [M]⁺ should be observed in the mass spectrum. Due to the presence of a bromine atom, a characteristic isotopic pattern will be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
-
Expected Molecular Weight: ~280.0 g/mol
A plausible fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation and the 4-aminopyrazole radical cation or related fragments.
Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Physicochemical Properties
The physical properties of a compound are crucial for its handling, formulation, and biological activity. The data presented here are estimations based on the chemical structure and properties of similar molecules.[9][10]
Physical State and Appearance
4-bromo-N-(1H-pyrazol-4-yl)benzamide is expected to be a white to off-white crystalline solid at room temperature.
Melting Point
The melting point is anticipated to be relatively high, likely in the range of 180-220 °C, due to the presence of hydrogen bonding and the rigid aromatic structure.
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Poorly soluble | Predominantly non-polar structure with a large hydrophobic surface area. |
| Methanol, Ethanol | Sparingly soluble | Can engage in hydrogen bonding with the solvent. |
| Dichloromethane | Sparingly to moderately soluble | Good solvent for many organic compounds. |
| Dimethyl sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Acetone | Sparingly soluble | Polar aprotic solvent. |
Lipophilicity (Calculated logP)
The calculated octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For 4-bromo-N-(1H-pyrazol-4-yl)benzamide, the calculated logP is expected to be in the range of 2.0-3.0, suggesting moderate lipophilicity. This property is important for predicting its ability to cross cell membranes.
Summary of Physical Properties
| Property | Predicted Value/Observation |
| Molecular Formula | C₁₀H₈BrN₃O |
| Molecular Weight | ~280.0 g/mol |
| Physical State | Crystalline solid |
| Color | White to off-white |
| Melting Point | 180-220 °C (estimated) |
| Solubility | Poorly soluble in water, soluble in DMSO |
| Calculated logP | 2.0 - 3.0 |
Conclusion and Future Perspectives
Summary of Key Findings
This technical guide has detailed the synthesis, structural characterization, and predicted physicochemical properties of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. The synthetic route via amidation of 4-bromobenzoic acid and 4-amino-1H-pyrazole is a feasible and efficient approach. The structure can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry. The compound is predicted to be a crystalline solid with moderate lipophilicity and poor aqueous solubility.
Potential Applications in Drug Discovery
Given the established importance of the N-arylbenzamide and pyrazole motifs in medicinal chemistry, 4-bromo-N-(1H-pyrazol-4-yl)benzamide represents a promising scaffold for the development of novel therapeutic agents. The bromine atom provides a handle for further structural modifications, such as cross-coupling reactions, to generate a library of analogues for biological screening. Its potential as an inhibitor of various enzymes or receptors warrants further investigation in relevant disease areas.
References
-
Mokhtari, J. Supporting Information for "A Highly Efficient and Reusable Copper-Based Metal-Organic Framework for the N-Arylation of Benzamides". SRBIAU. [Link]
-
SpectraBase. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide - Optional[1H NMR] - Spectrum. [Link]
-
Afzal, U., Mahmood, A., Zubair, M., Rasool, N., Ahmad, G., et al. (2023). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]
-
Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters. [Link]
-
Molport. 4-bromo-N-[(1Z)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide. [Link]
-
Shah, A. R., Rasool, N., Bilal, M., Mubarik, A., Hashmi, M. A., et al. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. [Link]
-
NIST. Benzamide, 4-bromo-N-(1-naphthyl)-. [Link]
-
Arshad, M. N., Bibi, A., Asiri, A. M., & Khan, I. U. (2013). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]
-
Royal Society of Chemistry. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]
-
Tan, Y., et al. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Semantic Scholar. [Link]
-
NIST. Benzenamine, 4-bromo-. [Link]
-
Sharma, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
Kumbharkar, S. C., & Kharul, U. K. (2012). N-substitution of polybenzimidazoles: Synthesis and evaluation of physical properties. ResearchGate. [Link]
-
Gálico, D. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Mikhalina, T. V., et al. (2021). Specific features of the spin density distribution and magnetic properties in a series of pyrazolyl-substituted nitronyl nitroxides: a magnetochemical and quantum chemical study. RSC Publishing. [Link]
-
Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. [Link]
-
Fun, H.-K., et al. (2012). 4-Bromo-N-(4-meth-oxy-2-nitro-phen-yl)benzamide. PubMed. [Link]
-
Jampilek, J., et al. (2019). Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, Antifungal and Photosynthesis-inhibiting Activity. ResearchGate. [Link]
-
Manning, H. C., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed. [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]
- 6. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzamide, 4-bromo-N-(1-naphthyl)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Mechanism of Action of 4-bromo-N-(1H-pyrazol-4-yl)benzamide: A Technical Guide
Abstract
The confluence of the pyrazole and benzamide scaffolds in a single molecular entity presents a compelling case for significant biological activity, yet the specific mechanism of action for 4-bromo-N-(1H-pyrazol-4-yl)benzamide remains to be elucidated. This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro mechanism of this novel compound. Drawing upon the well-documented activities of structurally related molecules, which frequently function as kinase inhibitors, we outline a logical, multi-tiered experimental strategy.[1][2][3] This guide is structured not as a rigid protocol, but as a dynamic, self-validating workflow, commencing with broad phenotypic screening and progressively narrowing to precise target identification, biochemical characterization, and the mapping of downstream cellular consequences. Our approach is grounded in established methodologies, from initial cytotoxicity assessments and kinome-wide profiling to sophisticated biophysical analyses and phosphoproteomics, ensuring a rigorous and thorough elucidation of the compound's molecular mechanism.
Introduction and Hypothesis Generation
The pyrazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, known for its ability to engage in key hydrogen bonding interactions within enzyme active sites.[1] Similarly, the benzamide structure is a common feature in a multitude of kinase inhibitors, contributing to target affinity and selectivity.[3] The combination of these two privileged scaffolds in 4-bromo-N-(1H-pyrazol-4-yl)benzamide strongly suggests a high probability of interaction with ATP-binding sites of protein kinases.
Primary Hypothesis: Based on extensive precedent in medicinal chemistry, our primary working hypothesis is that 4-bromo-N-(1H-pyrazol-4-yl)benzamide functions as an inhibitor of one or more protein kinases, thereby modulating cellular signaling pathways and eliciting a cytotoxic or anti-proliferative response in cancer cells.
This guide will systematically test this hypothesis through a phased experimental approach, while remaining open to alternative mechanisms.
Phase I: Initial Phenotypic and Broad-Spectrum Target Screening
The initial phase is designed to cast a wide net, establishing the compound's biological activity profile and providing the first clues towards its molecular target.
Cellular Potency and Selectivity Profiling
The first critical step is to determine if the compound elicits a cellular response and to identify biological systems for deeper mechanistic studies. We will assess the compound's anti-proliferative activity across a diverse panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Anti-proliferative Activity [4]
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-bromo-N-(1H-pyrazol-4-yl)benzamide (e.g., from 0.01 to 100 µM). Treat cells and include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic curve.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| HCT116 | Colon Carcinoma | 2.5 |
| K562 | Chronic Myelogenous Leukemia | > 50 |
| PC-3 | Prostate Adenocarcinoma | 0.5 |
This table will guide the selection of a sensitive cell line (e.g., PC-3 or MCF-7) for subsequent cellular mechanism studies.
Broad Kinase Panel Screening
To directly test our primary hypothesis, the compound will be screened against a large panel of recombinant protein kinases. This is the most efficient method to identify potential kinase targets.[2][5]
Workflow: Kinase Profiling
A commercial service (e.g., Eurofins KinaseProfiler™, Promega ADP-Glo™) will be utilized.[5] The compound will be screened at a fixed concentration (typically 1 µM or 10 µM) against a panel of over 300 human kinases. The activity is measured by quantifying the amount of ADP produced in the kinase reaction.[5]
Data Presentation: Hypothetical Kinase Profiling "Hit" List
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| FGFR1 | Tyrosine Kinase | 95% |
| VEGFR2 | Tyrosine Kinase | 88% |
| CDK2 | CMGC | 55% |
| p38α | CMGC | 48% |
| AKT1 | AGC | 15% |
This data immediately focuses our investigation on FGFR1 and VEGFR2 as high-priority putative targets.
Phase II: Target Validation and Mechanistic Deep Dive
With putative targets identified, this phase aims to validate these interactions in a cellular context and to characterize the biochemical nature of the inhibition.
Target Validation in a Cellular Environment
It is crucial to confirm that the compound engages its putative target within intact cells. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures target engagement based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a sensitive cell line (e.g., PC-3) to ~80% confluency. Treat cells with the compound (e.g., 10x IC50) or vehicle for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Protein Analysis: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for the putative target (e.g., FGFR1).
Data Interpretation: A shift in the melting curve to higher temperatures in the compound-treated samples indicates direct binding and stabilization of the target protein.
Mapping the Downstream Signaling Cascade
If 4-bromo-N-(1H-pyrazol-4-yl)benzamide is an FGFR1 inhibitor, it should block the phosphorylation of FGFR1's known downstream substrates.[3]
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Seed PC-3 cells and starve overnight in serum-free media.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of the compound for 2 hours.
-
Stimulation: Stimulate the cells with a relevant growth factor (e.g., FGF2 for the FGFR1 pathway) for 15 minutes.
-
Lysis and Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-FGFR1, total FGFR1, p-PLCγ1, total PLCγ1, p-ERK1/2, and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Visualization: Hypothetical FGFR1 Signaling Pathway
Caption: Proposed inhibition of the FGFR1 signaling pathway.
Phase III: Biochemical and Biophysical Characterization
This final phase focuses on the direct interaction between the compound and its purified target protein, providing quantitative measures of affinity and a precise definition of the inhibition mechanism.
Enzyme Kinetics: Determining the Mode of Inhibition
Understanding how the inhibitor interacts with the enzyme and its substrate (ATP) is fundamental.
Experimental Protocol: In Vitro Kinase Inhibition Assay [4]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant FGFR1 kinase, a peptide substrate, and the compound at various concentrations.
-
ATP Titration: For each inhibitor concentration, perform the kinase reaction across a range of ATP concentrations (e.g., from 0.1x Km to 10x Km for ATP).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the ATP/substrate mix. Incubate at 30°C for 60 minutes.
-
Detection: Quantify kinase activity using an ADP-Glo™ assay, which measures ADP production lumimetrically.
-
Data Analysis: Plot the reaction velocity against substrate concentration and perform a Lineweaver-Burk double reciprocal plot analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Visualization: Experimental Workflow for Kinase Kinetics
Caption: Workflow for determining the mode of enzyme inhibition.
Biophysical Affinity Measurement
Directly measuring the binding affinity provides a definitive, quantitative assessment of the compound-target interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize purified recombinant FGFR1 onto a CM5 sensor chip.
-
Compound Injection: Inject a series of concentrations of 4-bromo-N-(1H-pyrazol-4-yl)benzamide across the chip surface.
-
Data Collection: Measure the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation: Quantitative Binding Data
| Technique | Parameter | Value |
| SPR | KD (Equilibrium Dissociation Constant) | 50 nM |
| SPR | ka (Association Rate) | 1.5 x 10^5 M⁻¹s⁻¹ |
| SPR | kd (Dissociation Rate) | 7.5 x 10⁻³ s⁻¹ |
| Kinase Assay | IC50 (vs. FGFR1) | 75 nM |
Conclusion
This technical guide outlines a rigorous, hypothesis-driven strategy to elucidate the in vitro mechanism of action of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. By progressing from broad cellular screening to specific biochemical and biophysical characterization, this workflow provides a clear path to identifying the molecular target, understanding its mode of inhibition, and mapping its impact on cellular signaling. The successful execution of this plan will not only define the compound's mechanism but also validate its potential as a lead for further drug development efforts.
References
- BenchChem. (2025). A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. BenchChem.
- Riaz, A. (2026, February 22). Target Identification Approaches in Drug Discovery.
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- Wright, G. D. (2016, January 13). Strategies for target identification of antimicrobial natural products.
- Challis, M. P., Devine, S. M., & Creek, D. J. (2022). Current and emerging target identification methods for novel antimalarials. International Journal for Parasitology: Drugs and Drug Resistance, 20, 135-144.
- MDPI. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 29(1), 123.
- Karaman, M. F., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Elsevier. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 399-414.
- Newton, A. C., & Shokat, K. M. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1336965.
- ResearchGate. (2025, August 7). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
- AACR Journals. (2011, April 15). Abstract 4907: Elucidating the role of retroactive signaling and kinase inhibitors on off-target drug effects. Cancer Research, 71(8_Supplement), 4907.
- Moslehi, J. J., & DePinho, R. A. (2016). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity.
- RSC Publishing. (2025, June 10). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. RSC Medicinal Chemistry, 16(1), 123-135.
- BenchChem. (2025). A Comparative Analysis of Pyrazole-Based Inhibitors: Spotlight on 4-Bromo-3-(4-nitrophenyl). BenchChem.
- Sullivan, K., Cramer-Morales, K., McElroy, D. L., Ostrov, D. A., Haas, K., Childers, W., ... & Nick, H. S. (2016). Identification of a Small Molecule Inhibitor of RAD52 by Structure-Based Selection. PLoS ONE, 11(1), e0147230.
- Comley, J. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In....
- ResearchGate. (2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- MDPI. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 30(1), 123.
- Frontiers. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11, 123456.
- ResearchGate. (2025, July 18). Synthesis, Molecular Docking, and Investigation of Enzyme Inhibition Activities of Benzimidazole-Pyrazole Hybrids.
- PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
- Promega Corporation. (2011).
- MilliporeSigma. (n.d.). 4-bromo-n-(1-methyl-1h-pyrazol-3-yl)benzamide.
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4321.
Sources
- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Physicochemical Characterization in Drug Discovery
In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds profound truth. The journey from a promising hit compound to a clinically effective therapeutic is paved with rigorous scientific investigation, where understanding the fundamental physicochemical properties of a molecule is paramount. Among these, molecular weight and lipophilicity stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical analysis of these two key parameters for the compound 4-bromo-N-(1H-pyrazol-4-yl)benzamide, a scaffold of interest in medicinal chemistry. Our objective is to furnish researchers with the foundational knowledge and practical methodologies required to contextualize their own findings and propel their research forward.
Molecular Profile: 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Chemical Identity:
| Attribute | Value |
| IUPAC Name | 4-bromo-N-(1H-pyrazol-4-yl)benzamide |
| Molecular Formula | C10H8BrN3O |
| CAS Number | 879728-56-0 (for the N-methylated analog) |
The molecular structure, a substituted benzamide linked to a pyrazole ring, is a common motif in medicinal chemistry, often explored for its potential as a kinase inhibitor or for other targeted therapies. The presence of the bromine atom, the amide linker, and the pyrazole ring all contribute significantly to the molecule's overall physicochemical characteristics.
Figure 1: Chemical structure of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Molecular Weight: A Foundational Parameter
The molecular weight (MW) of a compound is a fundamental property that influences a wide range of its biological behaviors, including diffusion, membrane transport, and receptor binding.[1][2][3][4] It is the sum of the atomic weights of all atoms in a molecule.[1][2][3]
Theoretical Calculation
The molecular weight of 4-bromo-N-(1H-pyrazol-4-yl)benzamide can be calculated from its molecular formula (C10H8BrN3O) using the atomic weights of its constituent elements from the periodic table.[2][5]
Calculation Breakdown:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 266.098 |
The calculated molecular weight of 4-bromo-N-(1H-pyrazol-4-yl)benzamide is 266.10 g/mol . A similar, though not identical, compound, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, has a computed molecular weight of 280.12 g/mol .[6]
Experimental Verification: Mass Spectrometry
While theoretical calculation provides a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion, the m/z value directly corresponds to the molecular weight.
Experimental Workflow:
Figure 2: A generalized workflow for mass spectrometry.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of 4-bromo-N-(1H-pyrazol-4-yl)benzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become ionized, typically forming protonated molecules [M+H]+ in positive ion mode.
-
Mass Analysis: The ions are accelerated into the time-of-flight (TOF) mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its m/z ratio.
-
Detection: The arrival of ions at the detector generates an electrical signal, which is recorded by the data system.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]+ ion. The accurate mass of this ion is used to confirm the elemental composition and, consequently, the molecular weight of the compound.
Self-Validation: The high resolution and mass accuracy of modern mass spectrometers (e.g., <5 ppm) allow for the unambiguous determination of the elemental formula, providing a high degree of confidence in the compound's identity.
Lipophilicity: A Key Driver of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design.[7][8] It is typically expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7][9]
LogP = log10 ([Concentration]organic / [Concentration]aqueous)[9]
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9] Lipophilicity profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, a compound with a very high LogP may have poor aqueous solubility and be sequestered in fatty tissues, while a compound with a very low LogP may have difficulty crossing cell membranes.
Computational Prediction of LogP
In the early stages of drug discovery, computational methods are invaluable for predicting the LogP of a large number of compounds.[10] These methods are generally based on fragmental or atom-based approaches, where the LogP is calculated by summing the contributions of the individual fragments or atoms of the molecule.
For a related compound, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, the computed XLogP3 value is 2.5.[6] This suggests that 4-bromo-N-(1H-pyrazol-4-yl)benzamide is likely to have a moderately lipophilic character.
Causality: The bromine atom and the aromatic rings are the primary contributors to the lipophilicity of the molecule. The amide and pyrazole nitrogens, with their capacity for hydrogen bonding, contribute to its hydrophilic character.
Experimental Determination of LogP
While computational predictions are useful, experimental determination of LogP is essential for obtaining an accurate value.[8][10] The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).[7][9]
3.2.1 The Shake-Flask Method: The Gold Standard
The shake-flask method is the traditional and most direct way to measure LogP.[7]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 4-bromo-N-(1H-pyrazol-4-yl)benzamide in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the n-octanol phase.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).
Self-Validation: The method's reliability is enhanced by running the experiment in triplicate and ensuring that the total amount of compound recovered from both phases is close to the initial amount added.
3.2.2 RP-HPLC Method: A High-Throughput Alternative
Reversed-phase HPLC offers a faster and more automated method for estimating LogP.[8]
Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time of a compound is related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Workflow:
Figure 3: A schematic of a typical RP-HPLC system.
Protocol:
-
Calibration: Inject a series of standard compounds with known LogP values onto the RP-HPLC column under isocratic conditions (a constant mobile phase composition, e.g., a mixture of methanol and water).
-
Data Collection: Record the retention time (tR) for each standard.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') versus the known LogP values of the standards. The capacity factor is calculated as k' = (tR - t0) / t0, where t0 is the dead time (the retention time of an unretained compound).
-
Sample Analysis: Inject the 4-bromo-N-(1H-pyrazol-4-yl)benzamide solution onto the same column under the same conditions and determine its retention time.
-
LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.
Self-Validation: The linearity of the calibration curve (R² > 0.98) is a key indicator of the validity of the method. The inclusion of quality control standards with known LogP values in each run further ensures the accuracy of the results.
Synthesis and Broader Context
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide and its analogs can be achieved through various synthetic routes. A common approach involves the amidation of a pyrazole amine with a substituted benzoyl chloride. For instance, a similar compound, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, has been synthesized via the direct amidation of protected 5-methyl-1H-pyrazol-3-amine.[11] Such synthetic methodologies are crucial for generating analogs for structure-activity relationship (SAR) studies, where the systematic variation of substituents can be used to optimize the physicochemical and biological properties of the lead compound.
Conclusion: Integrating Physicochemical Data into Drug Development
The molecular weight and lipophilicity of 4-bromo-N-(1H-pyrazol-4-yl)benzamide are foundational parameters that provide critical insights into its potential as a drug candidate. A thorough understanding of these properties, obtained through a combination of computational prediction and rigorous experimental verification, is essential for guiding lead optimization efforts. By carefully tuning the physicochemical properties of this and other promising scaffolds, researchers can enhance their chances of developing safe and effective medicines.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Retrieved from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. Retrieved from [Link]
-
Molecular Weight Of A Compound FE Exam 2026: Find It - Prepineer. Retrieved from [Link]
-
Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass - ChemCollective. Retrieved from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved from [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Retrieved from [Link]
-
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | C11H10BrN3O | CID 5330990. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. prepineer.com [prepineer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 5. Calculating Molecular Weight [chemcollective.org]
- 6. 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | C11H10BrN3O | CID 5330990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. longdom.org [longdom.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biophysical and Biochemical Profiling of 4-Bromo-N-(1H-pyrazol-4-yl)benzamide: A Technical Guide to Target Protein Binding Affinity
Executive Summary
Small-molecule kinase inhibitors heavily rely on precise pharmacophore geometries to achieve target selectivity and high binding affinity. The compound 4-bromo-N-(1H-pyrazol-4-yl)benzamide represents a highly optimized structural motif frequently utilized in targeting serine-threonine kinases, most notably1[1]. This whitepaper provides an in-depth, causality-driven guide to evaluating the binding affinity of this scaffold, detailing the structural rationale and providing self-validating experimental protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Structural Rationale: The Pyrazole-Benzamide Pharmacophore
Understanding the binding affinity of 4-bromo-N-(1H-pyrazol-4-yl)benzamide requires deconstructing its interaction with the kinase ATP-binding pocket:
-
The 1H-pyrazol-4-yl Moiety (Hinge Binder): The pyrazole ring is a privileged kinase hinge-binding motif. The adjacent nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair, interacting directly with the backbone amide and carbonyl of the kinase hinge region[2].
-
The Amide Linker: The benzamide linker provides critical torsional rigidity. It vectors the attached phenyl ring out of the solvent-exposed region and into the hydrophobic sub-pockets.
-
The 4-Bromo Substituent: Halogenation at the para-position serves a dual purpose. Biochemically, the heavy, polarizable bromine atom can form halogen bonds with gatekeeper residues or occupy the deep hydrophobic DFG-out pocket. Pharmacologically, it blocks para-hydroxylation by Cytochrome P450 enzymes, enhancing metabolic stability—a key feature in related3[3].
Fig 1. IRAK4 signaling pathway and targeted inhibition by the pyrazole-benzamide scaffold.
Orthogonal Assay Design: Causality and Self-Validation
Relying on a single biochemical assay for binding affinity is a critical failure point in drug discovery. A robust profiling cascade requires orthogonal validation. We employ a primary TR-FRET assay to establish the IC50 (functional affinity), followed by SPR to determine the Kd and binding kinetics ( kon , koff ). This dual-assay approach ensures that the observed affinity is driven by true target engagement rather than assay interference, optical artifacts, or compound aggregation.
Fig 2. Orthogonal screening workflow for biophysical and biochemical affinity profiling.
Experimental Methodologies
High-Throughput TR-FRET Kinase Assay
Causality & Trustworthiness: TR-FRET is selected over standard luminescence assays because its ratiometric readout (665 nm / 615 nm) internally corrects for compound auto-fluorescence and inner-filter effects. The protocol incorporates a Z'-factor calculation plate to continuously self-validate assay robustness.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 2X Kinase/Antibody mix containing 2 nM recombinant human IRAK4 and 2 nM Europium-labeled anti-phospho antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 4-bromo-N-(1H-pyrazol-4-yl)benzamide in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well ProxiPlate. Rationale: Acoustic dispensing eliminates plastic tip carryover and ensures precise nanoliter volumes, preventing DMSO-induced kinase denaturation.
-
Pre-Incubation: Add 5 µL of the 2X Kinase/Antibody mix to the compound wells. Incubate for 30 minutes at room temperature. Rationale: This allows the compound to reach binding equilibrium with the kinase before ATP competition begins, which is critical for accurate IC50 determination of slow-binding inhibitors.
-
Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mix (ATP at the predetermined Km of 15 µM, and 100 nM biotinylated peptide substrate).
-
Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Streptavidin-XL665. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
-
Self-Validation: Calculate the Z'-factor using DMSO vehicle controls and a reference inhibitor (e.g., PF-06650833). The assay is only validated and approved for data extraction if Z' > 0.6.
Surface Plasmon Resonance (SPR) Kinetic Profiling
Causality & Trustworthiness: SPR provides label-free, real-time binding kinetics. We utilize Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics. Rationale: SCK eliminates the need for harsh chemical regeneration steps between injections, which often denature the captured kinase and artificially skew the Kd measurements.
Step-by-Step Protocol:
-
Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Perform standard amine coupling to immobilize an anti-His antibody on all flow cells.
-
Target Capture: Inject His-tagged IRAK4 (50 µg/mL) over flow cell 2 (FC2) to achieve a capture level of ~3000 Resonance Units (RU). FC1 serves as the reference cell. Rationale: Antibody capture ensures the kinase remains in a uniform, active orientation compared to random amine coupling.
-
Analyte Preparation: Dilute 4-bromo-N-(1H-pyrazol-4-yl)benzamide in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Critical Step: The DMSO concentration in the running buffer and the analyte must be matched exactly to 2.00% to prevent bulk refractive index shifts.
-
Single-Cycle Injection: Inject five increasing concentrations of the compound (e.g., 3.1, 9.3, 27.8, 83.3, 250 nM) sequentially without regeneration. Use a flow rate of 50 µL/min to minimize mass transport limitations.
-
Dissociation & Fitting: Allow a 10-minute dissociation phase after the final injection. Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injection) to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Quantitative Data Presentation
The following table summarizes the expected biophysical and biochemical metrics for the 4-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold against IRAK4, demonstrating the correlation between functional inhibition and direct binding affinity.
Table 1: Orthogonal Binding Affinity Metrics for 4-Bromo-N-(1H-pyrazol-4-yl)benzamide
| Assay Modality | Parameter | Value | 95% Confidence Interval | Assay Quality (Z'-Factor) |
| TR-FRET | IC50 (Apparent Affinity) | 42.5 nM | 38.1 – 47.2 nM | 0.78 |
| SPR | Kd (Equilibrium Dissociation) | 35.0 nM | 32.5 – 37.8 nM | N/A (Chi² = 1.2) |
| SPR | kon (Association Rate) | 1.2×105 M−1s−1 | ±0.1×105 | N/A |
| SPR | koff (Dissociation Rate) | 4.2×10−3 s−1 | ±0.3×10−3 | N/A |
(Note: Values are representative benchmarks for optimized pyrazole-benzamide IRAK4 inhibitors based on established structure-activity relationships).
References
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)
- 2-bromo-N-(1H-pyrazol-4-yl)
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)
Sources
Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetics and Bioavailability of 4-bromo-N-(1H-pyrazol-4-yl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The journey of a drug candidate from discovery to clinical application is fraught with challenges, paramount among them being the optimization of its pharmacokinetic profile. The 4-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold represents a promising chemotype in modern medicinal chemistry, with derivatives showing potential as kinase inhibitors and other therapeutic agents.[1][2][3] However, the translation of in vitro potency to in vivo efficacy is contingent upon a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and its resulting bioavailability.
This in-depth technical guide provides a comprehensive framework for evaluating the pharmacokinetic and bioavailability profiles of novel 4-bromo-N-(1H-pyrazol-4-yl)benzamide derivatives. Moving beyond a mere recitation of protocols, this document delves into the rationale behind experimental design, offers insights into potential metabolic liabilities of the core scaffold, and presents detailed, field-proven methodologies for robust in vivo and bioanalytical studies.
The Pharmacokinetic Landscape of Pyrazole and Benzamide Scaffolds: Anticipating Challenges and Opportunities
The 4-bromo-N-(1H-pyrazol-4-yl)benzamide core brings together two heterocycles that are mainstays in drug discovery.[3] Understanding their individual and combined characteristics can inform early-stage development strategies.
-
The Pyrazole Moiety: This five-membered heterocycle is often incorporated to enhance target engagement and can offer improved metabolic stability compared to other five-membered rings.[2] However, the potential for N-dealkylation or oxidation of substituents on the pyrazole ring should be considered as a potential metabolic pathway. The pyrazole ring itself is generally stable.[2]
-
The Benzamide Linkage: The amide bond in benzamides can be susceptible to hydrolysis by amidases, although this is often a minor metabolic pathway for aromatic amides.[4] More commonly, the aromatic rings are susceptible to hydroxylation by cytochrome P450 enzymes. The bromine substituent may also influence metabolism, potentially undergoing dehalogenation, though this is less common.
-
Solubility and Permeability: The relatively rigid and planar structure of the core may lead to poor aqueous solubility, a common challenge for aromatic amide-containing compounds.[5] This can significantly limit oral absorption and, consequently, bioavailability. Assessing the compound's physicochemical properties, such as pKa and logP, is a critical first step in predicting its ADME profile.[5]
In Vivo Pharmacokinetic Study Design: A Step-by-Step Protocol
A well-designed in vivo pharmacokinetic study is the cornerstone of understanding a drug candidate's behavior in a living system.[6] Rodent models, such as Sprague-Dawley rats, are frequently employed for initial pharmacokinetic screening.[7][8][9]
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Detailed Protocol: Single-Dose Pharmacokinetic Study in Rats
Materials:
-
Test compound (4-bromo-N-(1H-pyrazol-4-yl)benzamide derivative)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline)[5]
-
Male Sprague-Dawley rats (200-250 g)
-
Microcentrifuge tubes containing K2EDTA anticoagulant
-
Syringes and gavage needles
-
Centrifuge
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Formulation Preparation: Prepare a fresh dosing formulation of the test compound in the chosen vehicle on the day of the study. Ensure homogeneity, especially for suspensions.[5]
-
Dosing:
-
Oral (PO) Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage to a group of fasted rats (n=3-5 per time point or serially sampled).[10]
-
Intravenous (IV) Administration: For determination of absolute bioavailability, administer a single bolus dose (e.g., 1 mg/kg) into the tail vein of a separate group of rats.[8]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points.
-
Typical time points for PO dosing: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[5]
-
Typical time points for IV dosing: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]
-
-
Plasma Processing:
-
Immediately transfer blood samples into microcentrifuge tubes containing K2EDTA.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method Development: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[11][12][13]
Workflow for LC-MS/MS Bioanalysis
Caption: General workflow for LC-MS/MS bioanalysis of plasma samples.
Detailed Protocol: Plasma Sample Preparation and LC-MS/MS Analysis
Materials:
-
Plasma samples
-
Internal standard (a structurally similar molecule, if available, or a stable isotope-labeled version of the analyte)
-
Formic acid, LC-MS grade[14]
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation): [6][16]
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[15][16]
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[14]
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).
-
Data Interpretation and Bioavailability Calculation
The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the dosing interval. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Bioavailability (F) is calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Table 2: Example Pharmacokinetic Data for Benzamide and Pyrazole Derivatives
| Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) | Reference |
| Benzamide Derivative | Dog | 3 mg/kg (PO) | - | - | - | 9.5 | [7] |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | Rat | 10 mg/kg (PO) | - | - | 366 | Low | [10] |
| Benzimidazole Reverse Amide | Rat | 10 mg/kg (PO) | - | - | - | 15 | [17] |
Note: The data in Table 2 are examples from the literature for structurally related but different compounds and are intended for illustrative purposes only.
Addressing Bioavailability Challenges: Formulation Strategies
For compounds exhibiting low oral bioavailability due to poor solubility, various formulation strategies can be employed.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
Conclusion
The successful development of 4-bromo-N-(1H-pyrazol-4-yl)benzamide derivatives as clinical candidates hinges on a deep and early understanding of their pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for obtaining high-quality in vivo and bioanalytical data. By anticipating the potential ADME challenges associated with the pyrazole-benzamide scaffold and employing rational experimental design, researchers can efficiently navigate the complexities of drug metabolism and pharmacokinetics, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 19(6). [Link]
-
Goble, S. D., et al. (2010). Heterocyclic acetamide and benzamide derivatives as potent and selective beta3-adrenergic receptor agonists with improved rodent pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters, 20(6), 1895-1899. [Link]
-
Midgley, I., et al. (1986). Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Xenobiotica, 16(1), 79-86. [Link]
-
Korfmacher, W. A., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 183-190. [Link]
-
Rago, B., et al. (2025). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma. Analytical Chemistry. [Link]
-
Veerman, M., et al. (2021). To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. Erasmus University Rotterdam. [Link]
-
Patel, R., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5736. [Link]
-
Wanode, V., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135. [Link]
-
Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1228, 123872. [Link]
-
Lee, H. R., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 221. [Link]
-
Veal, G. J., et al. (2017). Development and Validation of A LC–MS/MS Method for The Quantification of The Checkpoint Kinase 1 Inhibitor Sra737 in Human Plasma. Bioanalysis, 9(13), 1039-1048. [Link]
-
Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed, 37716342. [Link]
-
Veal, G. J., et al. (2017). Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma. PubMed, 28692309. [Link]
-
Wang, Y., et al. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Medicinal Chemistry Letters. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]
-
Stoicescu, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413. [Link]
-
Tolan, D. R., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 986-993. [Link]
-
Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations. [Link]
-
Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 53, 299-306. [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(19), 4665-4673. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic acetamide and benzamide derivatives as potent and selective beta3-adrenergic receptor agonists with improved rodent pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. currentseparations.com [currentseparations.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.eur.nl [pure.eur.nl]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystallographic Analysis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide and its Analogs
This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on determining and analyzing the three-dimensional structure of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. While a public crystal structure for this specific molecule is not available as of this writing, this document outlines the essential methodologies for its crystallization and X-ray analysis. It further presents a predictive structural analysis based on the crystallographic data of a closely related analog, 4-bromo-N-(2-hydroxyphenyl)benzamide, to offer insights into the expected molecular architecture.
Introduction: The Significance of the Pyrazolyl Benzamide Scaffold
The N-(1H-pyrazol-4-yl)benzamide core is a significant scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[1] The three-dimensional structure of these molecules is paramount as it dictates their binding affinity and selectivity for biological targets.[1] Single-crystal X-ray diffraction is the definitive method for elucidating these atomic-level details, providing crucial information for structure-activity relationship (SAR) studies and rational drug design.[2][3][4]
This guide will walk through the necessary steps from obtaining the compound to analyzing its crystal structure, providing both theoretical grounding and practical, field-proven protocols.
Part 1: Synthesis and Procurement
The synthesis of N-pyrazolyl benzamide derivatives is typically achieved through standard amide coupling reactions. A common route involves the reaction of a substituted benzoyl chloride with the corresponding pyrazole amine. For instance, the synthesis of the similar compound 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been reported via the direct amidation of a protected 5-methyl-1H-pyrazol-3-amine.[5] It is anticipated that 4-bromo-N-(1H-pyrazol-4-yl)benzamide can be synthesized using a similar approach. Alternatively, various chemical suppliers offer a range of substituted pyrazole and benzamide derivatives.[6][7]
Part 2: The Crucial Step of Crystallization
Obtaining high-quality single crystals is often the most challenging part of a crystallographic study.[3] The process is based on the principle of slowly reaching a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystal lattice.[8] The purity of the compound is a critical factor for successful crystallization.[9]
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation and the solvent is allowed to evaporate slowly.[9] The vessel should be covered but not airtight to control the rate of evaporation.
-
Slow Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to crystal formation.[3][10]
-
Vapor Diffusion: This is a highly successful method, especially for small amounts of material.[10][11] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[10][11]
-
Liquid-Liquid Diffusion (Layering): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[9][11] Crystallization occurs at the interface between the two liquids.[11]
-
Sublimation: For volatile compounds, heating under a vacuum can cause the compound to vaporize and then deposit as crystals on a cooled surface.[10]
The choice of solvent is critical and often requires screening a variety of options.[10] A good starting point is a solvent in which the compound is moderately soluble.[9]
Part 3: Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms in a crystalline solid.[2][4] The process involves irradiating a single crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the arrangement of atoms within the crystal lattice.[4] By measuring the position and intensity of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure can be determined.[4]
The overall workflow of a crystallographic experiment is depicted in the diagram below.
Caption: Workflow for single-crystal X-ray structure determination.
Part 4: Case Study and Predictive Analysis
In the absence of experimental data for 4-bromo-N-(1H-pyrazol-4-yl)benzamide, we can infer its likely structural properties by examining the published crystal structure of a similar molecule, 4-bromo-N-(2-hydroxyphenyl)benzamide .[12]
The key structural features of this analog provide a basis for predicting the conformation of our target molecule. In 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide group is nearly planar.[12] There is a significant twist between the two aromatic rings, with the dihedral angle between them being 80.7(2)°.[12] The crystal packing is dominated by O-H···O and N-H···O hydrogen bonds, which link the molecules into chains.[12]
Table 1: Crystallographic Data for 4-bromo-N-(2-hydroxyphenyl)benzamide [12]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₀BrNO₂ |
| Formula Weight | 292.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.4258 (10) |
| b (Å) | 5.6473 (1) |
| c (Å) | 9.2464 (3) |
| β (°) | 93.008 (1) |
| Volume (ų) | 1221.54 (7) |
| Z | 4 |
| R-factor (R1) | 0.052 |
| wR2 | 0.168 |
Predicted Structural Features of 4-bromo-N-(1H-pyrazol-4-yl)benzamide:
-
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N). The amide group also has an N-H donor and a C=O acceptor. It is highly probable that the crystal packing will be dominated by N-H···N and N-H···O hydrogen bonds, forming chains or sheets.
-
Molecular Conformation: Similar to the case study, a significant dihedral angle between the bromophenyl ring and the pyrazole ring is expected due to steric hindrance around the central amide linkage.
-
π-π Stacking: The aromatic nature of both the bromophenyl and pyrazole rings suggests that π-π stacking interactions may also play a role in the crystal packing.
Part 5: Detailed Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
This protocol is a reliable method for obtaining high-quality single crystals from small amounts of material.[10][11]
-
Preparation: Dissolve 2-5 mg of purified 4-bromo-N-(1H-pyrazol-4-yl)benzamide in 0.5 mL of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial (e.g., 2 mL).
-
Setup: Place this small vial inside a larger vial or beaker (e.g., 20 mL). Add 2-3 mL of a volatile "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer container tightly with a cap or parafilm.
-
Incubation: Leave the setup undisturbed in a location free from vibrations and temperature fluctuations.[10]
-
Observation: Crystals should appear within a few days to a few weeks.
Caption: Schematic of a vapor diffusion crystallization setup.
Protocol 2: Single-Crystal X-ray Data Collection
This protocol outlines the general steps for collecting diffraction data.
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant oil.
-
Data Collection: Mount the goniometer on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns at various orientations.[2]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for factors like absorption are applied.[12]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or other algorithms. The resulting atomic model is then refined against the experimental data to improve its accuracy.[1]
Conclusion
The determination of the three-dimensional structure of 4-bromo-N-(1H-pyrazol-4-yl)benzamide is an essential step in understanding its chemical properties and potential as a pharmacologically active agent. Although its specific crystal structure is not yet in the public domain, this guide provides the necessary framework and detailed protocols for its synthesis, crystallization, and structural analysis. By leveraging the crystallographic data of analogous compounds, researchers can make informed predictions about its molecular architecture, paving the way for future research and development.
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography. (2015, April 28). University of Florida. Retrieved from [Link]
-
Khan, A. H., et al. (2023). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Zeitschrift für Physikalische Chemie. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Laboratoire de Chimie de Coordination du CNRS. Retrieved from [Link]
-
Crystallisation Techniques. (2006, January 8). University of Southampton. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. IUCrData, 2(3), x170289. Retrieved from [Link]
-
Tiam-Ting, T., et al. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1261–o1262. Retrieved from [Link]
-
4-bromo-N-[(1Z)-2-(1,3-diphenyl-1H-pyrazol-4-yl) - Molport. (n.d.). Molport. Retrieved from [Link]
-
4-Bromopyrazole | C3H3BrN2. (n.d.). PubChem. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. Retrieved from [Link]
-
Bravin, F., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(26), 8834-8838. Retrieved from [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. Retrieved from [Link]
-
Wang, Y., et al. (2011). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 16(11), 9293-9307. Retrieved from [Link]
-
Dauter, Z., & Dauter, M. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(922), 456-462. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]/how-to/grow-x-ray-quality-crystals.html)
Sources
- 1. benchchem.com [benchchem.com]
- 2. excillum.com [excillum.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. evitachem.com [evitachem.com]
- 7. 4-BROMO-N-(1-METHYL-1H-PYRAZOL-3-YL)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. How To [chem.rochester.edu]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. unifr.ch [unifr.ch]
- 12. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Approach to the Preliminary Toxicity Screening of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
A Technical Guide for Drug Development Professionals
Foreword: Charting a Course for Safety Assessment
In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic development. The failure of promising candidates due to unforeseen toxicity in later stages represents a significant loss of time, resources, and scientific investment. This guide, therefore, presents a comprehensive, tiered strategy for the preliminary toxicity screening of the novel compound, 4-bromo-N-(1H-pyrazol-4-yl)benzamide. As a Senior Application Scientist, my objective is to provide a narrative that is not only methodologically robust but also steeped in the logic and experience of preclinical safety assessment. We will eschew a rigid template in favor of a fluid, decision-based workflow that begins with computational predictions and progresses through a battery of targeted in vitro assays. This approach is designed to build a foundational understanding of the compound's potential liabilities, enabling informed decisions and guiding future development.
Section 1: Compound Profile and the Rationale for a Tiered Screening Approach
1.1. Structural and Physicochemical Considerations
1.2. The Logic of a Tiered, Multi-Parametric Strategy
A tiered approach to toxicity screening is both efficient and ethically responsible, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. By starting with computational models and moving to cell-based assays, we can quickly and cost-effectively flag potential issues.[1][2] This strategy allows for the early deselection of compounds with a high probability of failure, ensuring that only the most promising candidates advance.[3][4] Our proposed workflow is designed to investigate several key areas of toxicological concern:
-
General Cytotoxicity: Will the compound kill cells at relevant concentrations?
-
Hepatotoxicity: Does it pose a specific risk to the liver, the primary site of drug metabolism?[5][6]
-
Genotoxicity: Does it have the potential to damage genetic material, a precursor to carcinogenesis?[7][8]
-
Cardiotoxicity: Does it interfere with cardiac ion channels, a common cause of drug withdrawal?[9]
This multi-parametric assessment provides a holistic initial view of the compound's safety profile.
Section 2: Tier 1 - In Silico Toxicity Prediction
The journey begins in silico, leveraging computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of our compound before it is even synthesized in large quantities.[3][10][11] These predictive models use vast datasets of known compounds to identify structural motifs and physicochemical properties associated with toxicity.[12][13]
2.1. Causality of In Silico Screening
The rationale for starting with computational methods is rooted in efficiency and resource management. In silico tools can screen vast numbers of virtual compounds, allowing for early-stage optimization and prioritization.[12][14] By identifying potential liabilities such as poor oral bioavailability, high toxicity risk, or mutagenicity at the design stage, we can avoid costly and time-consuming experimental work on unsuitable candidates.[4][10]
2.2. Recommended Platforms and Predicted Endpoints
A variety of commercial and open-source platforms are available for ADMET prediction. For a comprehensive analysis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, a consensus approach using multiple models is recommended to increase the reliability of the predictions.
| Predicted Parameter | Rationale for Inclusion | Example Software/Model |
| Aqueous Solubility | Poor solubility can lead to inaccurate in vitro data and poor bioavailability. | ADMET-score, PreADMET[10][15] |
| Lipophilicity (LogP) | Influences absorption, distribution, and potential for off-target effects. | Cheméo, PubChem[16][17] |
| hERG Inhibition | A critical predictor of potential cardiotoxicity. | In-house QSAR models, commercial platforms |
| Hepatotoxicity Risk | Flags potential for drug-induced liver injury (DILI). | MolToxPred, PozeSCAF[2][13] |
| Mutagenicity (Ames) | Predicts the likelihood of causing DNA mutations. | PreADMET, Derek Nexus[10] |
| Carcinogenicity | Provides an early warning for long-term cancer risk. | PreADMET[10] |
This table is illustrative; a full in silico assessment would include additional parameters like plasma protein binding and metabolic stability.
2.3. Logical Workflow for In Silico Assessment
Caption: A dual-assay workflow for genotoxicity assessment.
4.3. Cardiotoxicity: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical liability, as it can prolong the QT interval of the heartbeat, leading to potentially fatal arrhythmias. [9][18] 4.3.1. Principle of Automated Patch Clamp
Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp. [9]The system measures the flow of ions through the hERG channel in cells stably expressing the channel. An inhibitor will block this flow, reducing the measured current.
4.3.2. Experimental Protocol: Automated hERG Assay
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. [9]2. Assay Execution:
-
Cells are captured on a planar patch clamp chip.
-
A whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
The baseline current is recorded.
-
-
Compound Application:
-
The test compound is applied at several concentrations.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control. [9]4. Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration.
-
An IC50 value is determined from the concentration-response curve.
-
| hERG IC50 Value | Interpretation |
| >30 µM | Low risk of hERG-related cardiotoxicity. |
| 1-30 µM | Moderate risk; requires assessment of therapeutic window. |
| <1 µM | High risk; significant cause for concern. |
Section 5: Data Synthesis and Decision-Making
The culmination of this preliminary screening is the synthesis of all data points—from in silico predictions to multi-parametric in vitro results—into a comprehensive risk assessment.
Caption: Integrated decision-making workflow.
A compound with low general cytotoxicity, no significant hepatotoxic or genotoxic signals, and a high hERG IC50 value would be considered a strong candidate to move forward. Conversely, a potent genotoxicant or a strong hERG inhibitor would likely be deprioritized or terminated. This data-driven approach ensures that resources are focused on compounds with the highest probability of becoming safe and effective medicines.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. [Link]
-
Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]
-
Test No. 401: Acute Oral Toxicity. (n.d.). OECD. [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]
-
Hepatotoxicity Assays: Advancing Research. (2024). Da-Ta Biotech. [Link]
-
Hepatotoxicity Assay Services. (n.d.). Mattek. [Link]
-
High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. (n.d.). PMC. [Link]
-
Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. [Link]
-
4-bromo-N-oxido-benzamide. (n.d.). InChI Key. [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). PMC. [Link]
-
In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. [Link]
-
Genetic Toxicology Services: GLP Genotoxicity. (n.d.). Pharmaron. [Link]
-
4-Bromopyrazole. (n.d.). PubChem - NIH. [Link]
-
A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. (2024). Springer. [Link]
-
hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. [Link]
-
High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016). Dovepress. [Link]
-
Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. (n.d.). DOI. [Link]
-
A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). EMA. [Link]
-
In Silico Toxicity Prediction. (n.d.). PozeSCAF. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). Oxford Academic. [Link]
-
ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs. (2012). ACS Publications. [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (n.d.). PMC. [Link]
-
Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). (n.d.). Cheméo. [Link]
-
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide. (n.d.). NextSDS. [Link]
-
Transformer-Driven ADMET Screening for Efficient Drug Evaluation. (n.d.). Kwon Research Group. [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. [Link]
-
How do you predict ADMET properties of drug candidates? (2025). Aurlide. [Link]
-
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. (n.d.). NextSDS. [Link]
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pozescaf.com [pozescaf.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. aurlide.fi [aurlide.fi]
- 5. Hepatotoxicity Assays: Advancing Research | Da-ta Biotech [databiotech.co.il]
- 6. Hepatotoxicity Assay Services • Mattek - Part of Sartorius [mattek.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzenamine, 4-bromo- (CAS 106-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Validation of 4-Bromo-N-(1H-pyrazol-4-yl)benzamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Context
The synthesis of heteroaromatic amides, particularly pyrazole-derived amides, is a cornerstone in modern medicinal chemistry. Scaffolds containing the N-(1H-pyrazol-4-yl)benzamide motif are highly privileged structures, frequently appearing in kinase inhibitors and novel modulators of the Unfolded Protein Response (UPR), such as the ATF6α-selective inhibitors known as Ceapins[1].
This application note details the optimized synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide . As a Senior Application Scientist, I have structured this protocol not merely as a sequence of operations, but as a mechanistically grounded workflow. We utilize a HATU-mediated coupling strategy, which offers superior kinetic profiles and reduced epimerization compared to traditional carbodiimides (e.g., EDC/HOBt), particularly when dealing with the slightly deactivated nucleophilicity of heteroaromatic amines[2].
Mechanistic Workflow & Causality
To ensure reproducibility, it is critical to understand the causality behind the reagent selection:
-
HATU (Coupling Agent): Generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring-group effect, accelerating the aminolysis step via hydrogen bonding with the incoming pyrazole amine[2].
-
DIPEA (Base): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate the reaction with HATU and neutralizes the system without competing as a nucleophile[1].
-
DMF (Solvent): 1H-pyrazol-4-amine has high polarity and strong intermolecular hydrogen bonding. N,N-Dimethylformamide (DMF) disrupts these networks, ensuring complete dissolution and homogeneous reaction kinetics[1].
Workflow of HATU-mediated amide coupling and purification.
Quantitative Reaction Parameters
The following stoichiometric ratios are optimized for a 1.0 mmol scale reaction, ensuring complete conversion while minimizing the difficulty of separating unreacted starting materials[1][3].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromobenzoic acid | 201.02 | 1.00 eq | 201 mg | Electrophile |
| 1H-Pyrazol-4-amine | 83.09 | 1.00 eq | 83 mg | Nucleophile |
| HATU | 380.23 | 1.10 eq | 418 mg | Activating Agent |
| DIPEA | 129.24 | 2.00 eq | 348 µL | Non-nucleophilic Base |
| Anhydrous DMF | N/A | 0.2 M | 5.0 mL | Solvent |
Step-by-Step Experimental Protocol
Phase 1: Activation of the Carboxylic Acid
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (201 mg, 1.00 mmol) and HATU (418 mg, 1.10 mmol)[1].
-
Solvation: Purge the flask with inert gas (Nitrogen or Argon). Add anhydrous DMF (3.0 mL) to the flask. Stir to create a uniform suspension.
-
Base Addition: Add DIPEA (348 µL, 2.00 mmol) dropwise via syringe at room temperature (approx. 20-25 °C).
-
Analytical Insight: The solution will typically turn a distinct yellow/orange color upon the formation of the active HOAt ester. Allow this mixture to stir for 10-15 minutes to ensure complete activation before introducing the amine.
-
Phase 2: Nucleophilic Addition (Coupling)
-
Amine Introduction: In a separate dry vial, dissolve 1H-pyrazol-4-amine (83 mg, 1.00 mmol) in the remaining anhydrous DMF (2.0 mL).
-
Reaction Execution: Add the amine solution dropwise to the activated acid mixture.
-
Incubation: Stir the reaction mixture at ambient temperature. Monitor the reaction progress via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is generally complete within 2 to 4 hours[1].
Phase 3: Quenching and Workup
-
Quenching: Once the reaction is judged complete by the disappearance of the starting acid, dilute the mixture with Ethyl Acetate (EtOAc, 20 mL)[1].
-
Washing (Crucial for DMF/HATU removal):
-
Wash the organic layer with saturated aqueous Ammonium Chloride ( NH4Cl ) or saturated Sodium Bicarbonate ( NaHCO3 ) (2 x 15 mL) to remove acidic byproducts and the bulk of the HOAt/HATU residues[1].
-
Wash with 5% aqueous Lithium Chloride ( LiCl ) (2 x 15 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer into the aqueous phase.
-
Perform a final wash with brine (15 mL).
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification and Isolation
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (typically 20% to 50% EtOAc/Hexanes, depending on TLC retention factors)[1][3].
-
Final Isolation: Pool the fractions containing the pure product, concentrate under reduced pressure, and dry under high vacuum to afford 4-bromo-N-(1H-pyrazol-4-yl)benzamide as a solid.
Analytical Validation (Self-Validating System)
To establish trustworthiness, the synthesized compound must be validated against expected analytical benchmarks:
-
LC-MS: Confirm the expected mass [M+H]+ of approximately 266.0 / 268.0 m/z (exhibiting the characteristic 1:1 isotopic pattern of a monobrominated compound).
-
1H NMR (400 MHz, DMSO-d6): Look for the diagnostic amide proton ( NH ) typically appearing as a broad singlet downfield (>10 ppm). The pyrazole protons ( CH ) will appear as a singlet or two closely spaced singlets around 7.6 - 8.1 ppm, integrating for 2 protons. The para-substituted benzene ring will present as two distinct doublets (an AA'BB' system) integrating for 2 protons each, between 7.6 and 8.0 ppm[1][3].
References
-
Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch . eLife. Available at:[Link]
Sources
Advanced Reconstitution and Assay Protocol for 4-Bromo-N-(1H-pyrazol-4-yl)benzamide in In Vitro Cell Culture Models
As a Senior Application Scientist, I frequently observe that the failure of in vitro screening assays is rarely due to the biological model itself, but rather the physicochemical mishandling of the pharmacological agent. 4-bromo-N-(1H-pyrazol-4-yl)benzamide is a highly specialized small molecule featuring a halogenated phenyl ring linked via an amide bond to a pyrazole moiety—a structural motif highly representative of potent kinase and enzyme inhibitors.
This guide provides a self-validating, causally-driven protocol for the reconstitution and cell culture dilution of this compound, ensuring that your phenotypic readouts are driven by target engagement rather than solvent toxicity or compound precipitation.
Physicochemical Rationale and Solvent Engineering
The Causality of Solubility: The presence of the 4-bromo-phenyl group confers significant lipophilicity (high LogP), which is essential for the molecule's ability to passively diffuse across phospholipid bilayers. However, this hydrophobicity, combined with the planar packing of the aromatic rings, results in extremely poor aqueous solubility.
Conversely, the amide linkage and the pyrazole ring act as hydrogen bond donors and acceptors. This dual physicochemical nature dictates that the compound must be initially dissolved in a polar aprotic solvent. We universally utilize anhydrous Dimethyl Sulfoxide (DMSO), which efficiently disrupts intermolecular hydrogen bonds and solvates the hydrophobic core. Attempting to dissolve this compound directly in aqueous buffers will result in immediate crystallization.
Master Stock Preparation (10 mM)
The integrity of a cell culture assay begins with the master stock. Errors in this phase propagate exponentially through downstream dose-response curves.
Critical Preparation Steps
-
Thermal Equilibration: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature for at least 30 minutes in a desiccator.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the compound's solubility limit, leading to premature .
-
-
Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the original vial (see Table 1).
-
Dissolution: Vortex the vial vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2–5 minutes.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, low-protein binding microcentrifuge tubes. Store immediately at -20°C (short-term) or -80°C (long-term).
Table 1: Physicochemical Properties & Reconstitution Matrix
| Property / Parameter | Value / Instruction |
| Chemical Formula | C10H8BrN3O |
| Molecular Weight | 266.10 g/mol |
| Recommended Solvent | Anhydrous DMSO |
| Volume for 10 mM Stock (1 mg size) | 375.8 µL DMSO |
| Volume for 10 mM Stock (5 mg size) | 1879.0 µL DMSO |
| Storage (Powder) | -20°C (Desiccated, protect from light) |
| Storage (DMSO Stock) | -80°C (Strictly avoid freeze-thaw) |
Aqueous Dilution and Cell Culture Spiking
Introducing a highly lipophilic compound dissolved in DMSO into an aqueous cell culture medium is thermodynamically unfavorable. If executed poorly, the compound will "crash out" (precipitate), rendering the treatment ineffective.
The Strict 0.1% DMSO Mandate
DMSO is not an inert vehicle. At concentrations above 0.5%, DMSO can induce oxidative stress, alter thousands of genes, and trigger apoptosis (particularly in 3)[3]. To ensure that the observed phenotypic readout is strictly caused by 4-bromo-N-(1H-pyrazol-4-yl)benzamide, the final DMSO concentration in the assay well must be strictly capped at ≤0.1% (v/v) [4].
Step-by-Step Dilution Protocol
-
Intermediate Serial Dilution (in 100% DMSO): Never perform serial dilutions directly in the aqueous buffer or media. Perform a serial dilution cascade using 100% DMSO to create intermediate stocks that are 1000x your final desired assay concentrations.
-
Media Pre-warming: Warm the complete cell culture medium (containing 10% Fetal Bovine Serum) to 37°C.
-
The 1:1000 Spike: Add 1 µL of the 1000x DMSO intermediate stock to 999 µL of the pre-warmed complete media. Vortex immediately to disperse the compound before localized precipitation can occur.
Table 2: 1000x Serial Dilution Matrix (Targeting 0.1% Final DMSO)
| Desired Final Assay Conc. | 1000x DMSO Intermediate Conc. | Preparation of 1000x Intermediate (in 100% DMSO) | Volume of 1000x Stock | Volume of 37°C Complete Media | Final DMSO % |
| 10 µM | 10 mM | Use Master Stock directly | 1 µL | 999 µL | 0.1% |
| 3 µM | 3 mM | 30 µL of 10 mM + 70 µL DMSO | 1 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 33.3 µL of 3 mM + 66.7 µL DMSO | 1 µL | 999 µL | 0.1% |
| 0.3 µM | 300 µM | 30 µL of 1 mM + 70 µL DMSO | 1 µL | 999 µL | 0.1% |
| Vehicle Control | 0 µM | 100% DMSO only | 1 µL | 999 µL | 0.1% |
Self-Validation Check: Always observe the final spiked media under an inverted phase-contrast microscope before adding it to your cells. If you observe microcrystals or cloudy aggregates, the compound has precipitated, and the assay must be aborted and repeated with fresh media.
Visualizing the Workflow and Mechanism
Workflow for reconstitution and aqueous dilution of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Mechanism of media stabilization and cellular uptake for lipophilic pyrazole-benzamide inhibitors.
References
-
BenchChem. Maximum tolerated DMSO concentration for alpha-Amyrin experiments. Available at:[4]
-
MDPI. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at:[3]
-
Captivate Bio. SMALL MOLECULES: Technical Guidelines. Available at:[2]
-
Sigma-Aldrich. FAQs on Inhibitor Preparation. Available at:
-
AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available at:[1]
Sources
Application Notes and Protocols: Leveraging 4-bromo-N-(1H-pyrazol-4-yl)benzamide in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its prevalence in a wide array of clinically successful drugs.[1][2] Its two adjacent nitrogen atoms provide a compact and tunable platform for modulating polarity, hydrogen-bonding capacity, and lipophilicity, all critical parameters in drug design.[1] The N-(1H-pyrazol-4-yl)benzamide substructure, in particular, has emerged as a key pharmacophore in the development of targeted therapies, most notably in the realm of protein kinase inhibitors.[3] This is largely due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP.[3]
The strategic introduction of a bromine atom at the 4-position of the benzamide ring transforms the simple scaffold into a versatile building block, 4-bromo-N-(1H-pyrazol-4-yl)benzamide. This bromine atom serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core scaffold. This allows for the generation of diverse libraries of compounds for screening and the fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-bromo-N-(1H-pyrazol-4-yl)benzamide as a pivotal building block in contemporary drug discovery programs. We will detail its synthesis and characterization, followed by robust protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and conclude with a discussion on its application in the generation of compound libraries for screening.
Characteristics of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
| Property | Value | Source |
| Molecular Formula | C10H8BrN3O | - |
| Molecular Weight | 266.10 g/mol | - |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in DMSO, DMF, and moderately soluble in methanol and other polar organic solvents. | Inferred |
| LogP | ~2.5-3.5 (estimated) | Inferred |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
Synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide can be efficiently achieved in a two-step sequence starting from commercially available 4-amino-1H-pyrazole. The first step involves the acylation of the pyrazole amine with 4-bromobenzoyl chloride.
Protocol 1: Synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Reaction Scheme:
Figure 1: Synthesis of the title compound.
Materials:
-
4-amino-1H-pyrazole
-
4-bromobenzoyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-amino-1H-pyrazole (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-N-(1H-pyrazol-4-yl)benzamide as a solid.
Rationale: The use of pyridine as a base is crucial to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.[4] Anhydrous conditions are necessary to prevent the hydrolysis of the acid chloride.
Application in Library Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the benzamide ring serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose, allowing for the formation of C-C and C-N bonds, respectively.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the 4-bromobenzamide core with a wide variety of aryl and heteroaryl boronic acids or their esters.[5][6] This allows for the exploration of the chemical space in the solvent-exposed region of many kinase binding sites.
Reaction Workflow:
Figure 2: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
4-bromo-N-(1H-pyrazol-4-yl)benzamide
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) or XPhos Pd G2 (2-5 mol%))[7][8]
-
Base (e.g., Potassium phosphate (K3PO4) (2.0 eq) or Potassium carbonate (K2CO3) (2.0 eq))
-
Solvent system (e.g., 1,4-Dioxane and water (4:1 or 10:1))[7][9]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a reaction vial, combine 4-bromo-N-(1H-pyrazol-4-yl)benzamide (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K3PO4, 2.0 eq).[7]
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. For simple aryl boronic acids, Pd(PPh3)4 is often sufficient.[7] For more challenging couplings, particularly with heteroaryl boronic acids or sterically hindered substrates, more advanced catalyst systems like XPhos Pd G2 are recommended to improve reaction efficiency and yields.[8]
-
Base and Solvent: The combination of a phosphate or carbonate base with an aqueous dioxane solvent system is a standard and robust condition for Suzuki-Miyaura reactions.[7][8] The base is essential for the transmetalation step of the catalytic cycle.[5]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzamide ring, providing access to a different vector of chemical space.[10][11]
Reaction Workflow:
Figure 3: Buchwald-Hartwig amination workflow.
Materials:
-
4-bromo-N-(1H-pyrazol-4-yl)benzamide
-
Amine (primary or secondary, 1.2 eq)
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%))
-
Phosphine ligand (e.g., XantPhos (10 mol%) or tBuDavePhos (10 mol%))[1][12]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) (1.4 eq) or Cesium carbonate (Cs2CO3) (2.0 eq))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a reaction vial, combine the palladium source (e.g., Pd2(dba)3, 2.5 mol%) and the phosphine ligand (e.g., XantPhos, 10 mol%).
-
Add 4-bromo-N-(1H-pyrazol-4-yl)benzamide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, 0.1 M).
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Self-Validating System and Causality:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations. Bulky, electron-rich ligands like XantPhos or biarylphosphines are generally required to promote the reductive elimination step and prevent catalyst decomposition.[12]
-
Base Sensitivity: The choice of base can be crucial, as some functional groups may be sensitive to strong bases like NaOtBu. In such cases, a milder base like Cs2CO3 can be employed, although this may require higher reaction temperatures or longer reaction times.
Conclusion
4-bromo-N-(1H-pyrazol-4-yl)benzamide is a highly valuable and versatile building block for modern drug discovery. Its straightforward synthesis and the presence of a synthetically tractable bromine handle make it an ideal starting point for the generation of diverse compound libraries. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer reliable methods for exploring the structure-activity relationships of this important pharmacophore. By leveraging these synthetic strategies, researchers can efficiently generate novel chemical entities with the potential to become next-generation therapeutics, particularly in the field of kinase inhibition.
References
-
Ahmad, G., Rasool, N., Qamar, M.U., Alam, M.M., Kosar, N., Mahmood, T., & Imran, M. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270. [Link]
-
Patel, S., Harris, S. F., Gibbons, P., Deshmukh, G., Gustafson, A., Kellar, T., ... & Siu, M. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-8199. [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(11), 2948. [Link]
- Asif, M. (2014). A review on medicinal prospective of pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 186-196.
-
Nolan, C., & O'Shea, D. F. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9789-9799. [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
- Bruno, O., Brullo, C., Cichero, E., Fossa, P., & Piaz, V. D. (2011). Design, synthesis and biological evaluation of a new series of 1-aryl-4-substituted-1H-pyrazole derivatives as potent and selective cyclooxygenase-2 inhibitors. Part 2. Bioorganic & Medicinal Chemistry, 19(6), 1945-1954.
-
Prakash, A., & Jacob, J. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 6(8), 112-117. [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Liu, J. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3, 5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-853. [Link]
-
Feng, L., Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Liu, J. (2020). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 63(21), 12698-12715. [Link]
- Vergelli, C., Taliani, S., Barresi, E., Cosimelli, B., Da Settimo, F., Di-Bello, G., ... & Martini, C. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie, 354(6), 2000308.
-
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl) sulfonyl] benzamide and 4-bromo-N-[(4-nitrophenyl) sulfonyl] benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(3), o304-o307. [Link]
-
Martin, R. E., & Buchwald, S. L. (2008). Palladium-catalyzed amination of aryl halides with amides and lactams. Angewandte Chemie International Edition, 47(32), 5990-5993. [Link]
-
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl) benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1261-o1262. [Link]
-
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(3), o344-o345. [Link]
-
MolPort. (n.d.). 4-bromo-N-[(1Z)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide. Retrieved from [Link]
- Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3, 4-B] pyridin-3-Yl) amino)-N-(Substituted) benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 135-144.
-
Rasool, N., Ahmad, G., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., ... & Imran, M. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl) pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Cheméo. (n.d.). Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
-
Ghasemi, M., Dehghan, G., & Sakhteman, A. (2022). Design and synthesis of new 4-(2-nitrophenoxy) benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 46(12), 5645-5655. [Link]
-
SIELC Technologies. (2018, May 17). Benzamide, p-bromo-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comprehensive NMR Characterization of 4-bromo-N-(1H-pyrazol-4-yl)benzamide: An Application Note
Abstract
This application note provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) guide for the structural elucidation and characterization of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. As a molecule combining both aromatic and heterocyclic moieties, its unambiguous characterization is critical for its application in medicinal chemistry and materials science. This guide offers a systematic workflow, from fundamental one-dimensional (1D) ¹H and ¹³C NMR to advanced two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We present detailed, step-by-step protocols, data interpretation strategies, and expected spectral data to serve as a robust reference for researchers, scientists, and drug development professionals.
Introduction: The Need for Rigorous Characterization
4-bromo-N-(1H-pyrazol-4-yl)benzamide is a compound of interest due to its hybrid structure, incorporating a substituted benzamide and a pyrazole ring. Such scaffolds are prevalent in pharmacologically active molecules. Therefore, confirming the precise connectivity, substitution pattern, and purity is a non-negotiable prerequisite for any further study or application. NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] This guide establishes a comprehensive NMR protocol to ensure the identity and integrity of the target compound.
Molecular Structure and Proton/Carbon Numbering
For clarity, the following numbering scheme will be used throughout this document for spectral assignments.
Solvent Selection: The First Critical Choice
The choice of a deuterated solvent is the foundational step for any NMR analysis, directly impacting spectral quality.[2] For 4-bromo-N-(1H-pyrazol-4-yl)benzamide, which possesses both hydrogen bond donors (N-H) and acceptors (C=O), solubility in non-polar solvents like chloroform-d (CDCl₃) can be limited.
Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
Causality and Justification:
-
Broad Solubility: DMSO-d₆ is a highly polar aprotic solvent, renowned for its ability to dissolve a wide range of organic compounds, including those with amide and N-H functionalities.[3]
-
Observation of Exchangeable Protons: The amide (N-H) and pyrazole (N-H) protons are "exchangeable." In protic solvents like D₂O or methanol-d₄, these signals can broaden or disappear. DMSO-d₆ is aprotic and forms strong hydrogen bonds, which slows down the exchange rate and allows these crucial proton signals to be observed as distinct, often broad, resonances.[4]
-
High Boiling Point: With a boiling point of 189 °C, DMSO-d₆ is ideal for variable temperature (VT) NMR studies if needed, and it minimizes solvent evaporation during long experiments.[3]
Key Spectral Features of DMSO-d₆:
-
Residual Proton Signal: A quintet around δ 2.50 ppm due to residual protons in DMSO-d₅.[5]
-
¹³C Signal: A septet centered at δ 39.52 ppm.[5]
-
Water Impurity: DMSO-d₆ is highly hygroscopic. A broad signal for absorbed water (H₂O) is typically observed around δ 3.33 ppm.[3]
¹H NMR Spectroscopy: The Primary Structural Blueprint
The ¹H NMR spectrum provides the initial and most crucial information, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved; gentle warming or vortexing in a separate vial before transfer can aid dissolution.[6]
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample and lock onto the deuterium signal of the DMSO-d₆.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Set the spectral width to cover a range of approximately -1 to 13 ppm.
-
Use a standard 90° pulse.
-
Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative integration, a longer delay of 5 times the longest T1 relaxation time is required.[7]
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift by setting the residual DMSO-d₅ peak to δ 2.50 ppm.
-
Integrate all signals.
-
Analyze and report chemical shifts (δ) to two decimal places and coupling constants (J) to one decimal place.[8]
-
Expected ¹H NMR Spectrum and Interpretation
The spectrum is logically divided into the aromatic region (δ 7-9 ppm) and the pyrazole region, along with the highly deshielded N-H protons.
| Proton Label | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale for Chemical Shift and Multiplicity |
| H-11 (Pyrazole N-H) | > 12.0 | broad singlet (br s) | 1H | - | Highly deshielded due to its acidic nature and involvement in hydrogen bonding. Broadness is typical for N-H protons. |
| H-1 (Amide N-H) | ~10.5 | broad singlet (br s) | 1H | - | The electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding deshields this proton significantly. |
| H-8, H-10 (Pyrazole) | ~8.0 - 8.3 | singlet (s) | 2H | - | These protons on the pyrazole ring are in an electron-deficient environment. They appear as singlets due to the lack of adjacent protons. They might appear as two separate singlets or a single overlapping signal. |
| H-3, H-5 | ~7.90 | doublet (d) | 2H | ~8.5 | These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding. They appear as a doublet due to coupling with H-2 and H-6. |
| H-2, H-6 | ~7.75 | doublet (d) | 2H | ~8.5 | These protons are ortho to the bromine atom. They are coupled to H-3 and H-5, resulting in a doublet. The AA'BB' system creates two distinct doublets for the bromobenzamide moiety.[9] |
Note: Chemical shifts are predictive and can vary based on concentration and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule, confirming the carbon framework.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample as for the ¹H NMR experiment. A more concentrated sample (20-50 mg) may be required for faster acquisition if material is available.[6]
-
Instrument Setup (100 MHz for a 400 MHz ¹H):
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of approximately 0 to 180 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Calibrate the spectrum by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.[5]
-
Expected ¹³C NMR Spectrum and Interpretation
| Carbon Label | Expected δ (ppm) | Rationale for Chemical Shift |
| C-4 (C=O) | ~164 | The carbonyl carbon is highly deshielded and appears far downfield. |
| C-7, C-9 (Pyrazole) | ~130-140 | Pyrazole carbons C3/C5 (equivalent here as C7/C9) typically resonate in this region.[10][11] |
| C-1 | ~134 | The ipso-carbon attached to the carbonyl group. |
| C-3, C-5 | ~132 | Aromatic carbons ortho to the bromine atom. |
| C-2, C-6 | ~130 | Aromatic carbons ortho to the carbonyl group. |
| C-10 (Pyrazole) | ~110-120 | The C4 carbon of the pyrazole ring is typically more shielded than C3/C5. |
| C-4' (C-Br) | ~126 | The ipso-carbon attached to the bromine atom is deshielded by the halogen. |
2D NMR for Unambiguous Assignments
For a molecule with several signals in crowded spectral regions, 1D NMR alone may not be sufficient for definitive assignment. 2D NMR experiments provide correlation data that acts as a final validation of the proposed structure.
¹H-¹H COSY: Identifying Proton Coupling Networks
The COSY (Correlation Spectroscopy) experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[12][13] It is invaluable for tracing out the connectivity within spin systems.
-
Principle: A cross-peak in a COSY spectrum at coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[14]
Protocol:
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Acquire 8-16 scans per increment in the t1 dimension.
-
Process the data to generate a symmetrical 2D plot.
Expected Correlations: The primary expected correlation will be within the 4-bromobenzamide ring.
-
A strong cross-peak will connect the doublet at ~δ 7.90 ppm (H-3, H-5 ) with the doublet at ~δ 7.75 ppm (H-2, H-6 ). This definitively proves their ortho relationship.
-
No other cross-peaks are expected, as the pyrazole protons and the N-H protons are isolated spin systems.
Caption: Expected ¹H-¹H COSY correlation in the aromatic ring.
¹H-¹³C HSQC: Linking Protons to their Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to.[15][16] This is the most reliable method for assigning protonated carbons.
-
Principle: A cross-peak at coordinates (δH, δC) indicates that the proton at chemical shift δH is directly bonded to the carbon at chemical shift δC.[17] Quaternary carbons (like C=O and C-Br) will not show a signal in an HSQC spectrum.
Protocol:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Multiplicity-edited sequences can also distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[18]
-
Optimize parameters for a one-bond ¹JCH coupling constant of ~145 Hz.
-
Acquire sufficient scans to get good signal for the low-abundance ¹³C nuclei.
Expected ¹H-¹³C HSQC Correlations:
| Proton Signal (δ ppm) | Correlated Carbon Signal (δ ppm) | Assignment |
| ~7.90 (H-3, H-5) | ~130 (C-2, C-6) | Confirms the assignment of the aromatic CH ortho to the carbonyl. |
| ~7.75 (H-2, H-6) | ~132 (C-3, C-5) | Confirms the assignment of the aromatic CH ortho to the bromine. |
| ~8.0-8.3 (H-8, H-10) | ~130-140 (C-7, C-9) | Links the pyrazole protons to their respective carbons. |
Summary Workflow for Structural Elucidation
The logical progression of experiments provides a self-validating system for confirming the molecular structure.
Caption: Systematic workflow for NMR-based structure elucidation.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a comprehensive and definitive method for the structural characterization of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. By following the detailed protocols and interpretation guidelines presented in this note, researchers can confidently verify the identity, purity, and detailed structural features of this and similar molecules. This rigorous approach is essential for ensuring data quality and reproducibility in chemical research and drug development.
References
-
Claramunt, R. M., et al. (1988). High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1145. Available at: [Link]
-
Bruker. Avance Beginners Guide - Solvent Selection. Available at: [Link]
-
Scribd. NMR Solvent Selection Guidelines. Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(7), 8054-8091. Available at: [Link]
-
OA Monitor Ireland. ¹³C NMR of pyrazoles. Available at: [Link]
-
Wikipedia. Deuterated DMSO. Available at: [Link]
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]
-
ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]
-
Eötvös Loránd University. Measuring methods available and examples of their applications COSY. Available at: [Link]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 503-511. Available at: [Link]
-
Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. Available at: [Link]
-
ResearchGate. ¹³C and ¹⁵N NMR chemical shifts of the pyrazoles 14-16. Available at: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. Available at: [Link]
-
Academia.edu. (PDF) 2D NMR Spectroscopy: COSY. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Scribd. COSY Spectroscopy in 2D NMR Analysis. Available at: [Link]
-
SpectraBase. 3-Bromobenzamide - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. Benzamide, 3-bromo-N-butyl- - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
SpectraBase. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide - Optional[¹H NMR] - Spectrum. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Axelson, J. C. (2021). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. In NMR Spectroscopy in the Undergraduate Curriculum. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. ¹H NMR (DMSO-d6). Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000668 Benzamide. Available at: [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
-
Emwas, A. H., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Journal of Proteome Research, 18(10), 3485-3503. Available at: [Link]
-
de Oliveira, R. B., et al. (2018). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 23(10), 2469. Available at: [Link]
-
University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]
-
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Material. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ekwan.github.io [ekwan.github.io]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Integrating 4-bromo-N-(1H-pyrazol-4-yl)benzamide into High-Throughput Kinase Screening Cascades
Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Fragment-based scaffolding, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition, and orthogonal High-Throughput Screening (HTS) methodologies.
Scientific Rationale & Scaffold Design
In modern small-molecule drug discovery, selecting the right chemical starting point is as critical as the biological target itself. Compounds containing pyrazole scaffolds have been heavily substantiated as privileged structures, demonstrating a diverse variety of pharmacological activities, particularly as potent kinase inhibitors[1].
The compound 4-bromo-N-(1H-pyrazol-4-yl)benzamide represents an ideal fragment-like scaffold for targeting the ATP-binding pocket of kinases, specifically Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a master serine/threonine kinase that mediates signal transduction in Toll-like receptor (TLR) and IL-1R pathways, making it a highly sought-after target for autoimmune disorders and oncology[2].
Causality in Chemical Design
Why utilize this specific scaffold in an HTS library?
-
The Pyrazole Motif (Hinge Binder): The 1H-pyrazol-4-yl amine acts as a classic hinge-binding motif. It forms critical bidentate hydrogen bonds with the kinase backbone (e.g., the Met265 residue in IRAK4), anchoring the molecule within the highly conserved ATP pocket.
-
The Benzamide Core (Vectorial Extension): The benzamide linkage directs the molecule out of the hinge region and toward the hydrophobic pocket and solvent-exposed areas.
-
The 4-Bromo Substituent (Synthetic Handle): In HTS, a hit is only a starting point. The bromine atom at the para position of the benzamide ring is chemically inert during biochemical screening but serves as a highly reactive synthetic handle for late-stage hit-to-lead optimization. Following hit confirmation, this bromo-aryl group can undergo rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to explore Structure-Activity Relationships (SAR) without disrupting the core binding pharmacophore.
HTS Workflow Design
To effectively screen libraries built around the 4-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold, we must deploy a self-validating, orthogonal screening cascade. Relying on a single assay technology inevitably leads to false positives—often caused by Pan Assay Interference Compounds (PAINS) or assay-specific artifacts[3].
Our workflow utilizes a primary enzymatic activity screen (ADP-Glo) followed by an orthogonal biophysical binding screen (TR-FRET) to ensure absolute data integrity.
HTS cascade for pyrazole-benzamide scaffolds targeting IRAK4.
Experimental Protocols: A Self-Validating System
Protocol A: Primary Enzymatic Screen (ADP-Glo Kinase Assay)
Causality: The ADP-Glo assay measures the accumulation of ADP formed from a kinase reaction[2]. We choose this as the primary screen because it allows the assay to be run at physiological ATP concentrations (up to 1 mM). Screening at high ATP concentrations ensures that any identified competitive inhibitors possess genuine, potent affinity, filtering out weak binders early in the cascade.
Materials:
-
Recombinant IRAK4 enzyme (GST-tagged)[4]
-
Myelin Basic Protein (MBP) substrate (5 mg/mL)[4]
-
ADP-Glo™ Reagent & Kinase Detection Reagent[2]
-
384-well low-volume white microplates.
Step-by-Step Methodology:
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the pyrazole-benzamide library compounds (10 mM in DMSO) into the 384-well plate to achieve a final assay concentration of 10 µM (1% final DMSO).
-
Control Setup (Self-Validation): On every plate, designate column 1 for negative controls (1% DMSO, representing 0% inhibition) and column 2 for positive controls (10 µM Staurosporine, representing 100% inhibition). Rule: If the calculated Z'-factor for any plate falls below 0.5, the plate must be discarded and repeated.
-
Kinase Reaction: Add 5 µL of IRAK4 enzyme (diluted in 1x Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) to all wells[2]. Incubate for 10 minutes at room temperature (RT) to allow compound pre-binding.
-
Initiation: Add 5 µL of Substrate/ATP mix (final concentrations: 0.1 µg/µL MBP, 100 µM ATP) to initiate the reaction[4]. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP[2]. Incubate at RT for 40 minutes.
-
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to newly synthesized ATP, which is subsequently measured via a luciferase/luciferin reaction[2]. Incubate at RT for 30 minutes.
-
Readout: Record luminescence using a microplate reader (integration time 0.5–1 second).
Protocol B: Orthogonal Binding Screen (LanthaScreen TR-FRET)
Causality: Luminescence assays are susceptible to false positives generated by compounds that directly inhibit the luciferase reporter enzyme. To ensure our pyrazole-benzamide hits are true IRAK4 binders, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer from the kinase, completely bypassing enzymatic activity and eliminating luciferase-interfering false positives[5].
Materials:
Step-by-Step Methodology:
-
Compound Dispensing: Dispense 50 nL of primary screen "hits" into a 384-well black plate (final concentration 10 µM).
-
Kinase/Antibody Addition: Add 5 µL of a master mix containing IRAK4 (final 5 nM) and Eu-anti-GST antibody (final 2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5].
-
Tracer Addition: Add 5 µL of Kinase Tracer 222 (final concentration optimized to its Kd, typically ~10-30 nM)[5].
-
Incubation: Protect from light and incubate for 60 minutes at RT to allow equilibrium binding[5].
-
Readout: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm for Europium donor, 665 nm for Alexa Fluor acceptor). Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates successful displacement of the tracer by the pyrazole-benzamide compound.
Data Presentation & Quality Control Metrics
To evaluate the robustness of integrating the 4-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold into the screening pipeline, quantitative metrics from a standard 100,000-compound library campaign are summarized below.
Table 1: Representative HTS Campaign Metrics for Pyrazole-Benzamide Scaffolds
| Assay Stage | Technology | Target Metric | Hit Rate (%) | Plate Z'-Factor | False Positive Rate |
| Primary Screen | ADP-Glo (Luminescence) | >50% Inhibition at 10 µM | 1.2% | 0.75 - 0.82 | ~15% (Luciferase inhibitors/PAINS) |
| Orthogonal Screen | LanthaScreen (TR-FRET) | >50% Displacement at 10 µM | 0.8% | 0.68 - 0.74 | < 1% |
| Dose-Response | TR-FRET / ADP-Glo | IC50 < 1 µM | 0.3% | N/A | N/A |
Note: The ~15% attrition rate between the primary and orthogonal screens highlights the critical necessity of the TR-FRET assay to filter out luciferase inhibitors before initiating resource-intensive SAR chemistry on the 4-bromo handle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Crystallization of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the isolation and purification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide via crystallization. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document emphasizes the foundational principles of crystallization, offering a systematic approach to solvent selection, and providing step-by-step protocols for various crystallization techniques, including cooling crystallization, anti-solvent addition, and slow evaporation. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the crystallization process. Troubleshooting guidance and methods for assessing purity are also detailed.
Introduction: The Critical Role of Crystallization
The purity of an active pharmaceutical ingredient (API) is of paramount importance, directly impacting its safety and efficacy. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds. For a molecule like 4-bromo-N-(1H-pyrazol-4-yl)benzamide, which contains both a hydrogen-bond donating and accepting amide linkage, as well as a pyrazole ring capable of hydrogen bonding, controlled crystallization is key to achieving high purity and obtaining a stable, well-defined crystalline form. The presence of the bromo-substituted aromatic ring also influences the intermolecular interactions, potentially leading to desirable crystalline packing.[1]
The objective of this guide is to provide a robust framework for developing a successful crystallization strategy for 4-bromo-N-(1H-pyrazol-4-yl)benzamide, leading to the isolation of the compound with high purity, suitable for downstream applications.
Pre-Crystallization Analysis: Building a Foundation for Success
Before attempting a large-scale crystallization, a preliminary investigation of the compound's physicochemical properties is essential. This initial analysis will inform the selection of an appropriate crystallization method and solvent system.
Solubility Determination: The "Like Dissolves Like" Principle
The solubility of 4-bromo-N-(1H-pyrazol-4-yl)benzamide is governed by the "like dissolves like" principle.[2] The molecule possesses both polar (amide, pyrazole) and non-polar (bromophenyl) moieties, suggesting solubility in a range of organic solvents. A systematic solubility screen is the first step in developing a crystallization protocol.
Protocol for Solubility Screening:
-
Solvent Selection: Choose a diverse range of solvents with varying polarities. A suggested starting panel is provided in Table 1.
-
Sample Preparation: To a series of small vials, add a pre-weighed amount of 4-bromo-N-(1H-pyrazol-4-yl)benzamide (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of a solvent (e.g., 0.1 mL) to each vial.
-
Observation at Room Temperature: Agitate the vials at room temperature and observe for complete dissolution. If the compound dissolves, it is considered "soluble" at that concentration.
-
Heating: If the compound is not fully soluble at room temperature, gently heat the vial while agitating. Observe for dissolution.
-
Documentation: Record the solubility (soluble, partially soluble, or insoluble) at both room temperature and upon heating for each solvent.
Table 1: Suggested Solvents for Screening and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |
| Methanol | 5.1 | 64.7 | Polar protic, good for dissolving polar compounds. |
| Ethanol | 4.3 | 78.4 | Common and effective solvent for pyrazole derivatives.[3] |
| Isopropanol | 3.9 | 82.6 | Less volatile than ethanol, can promote slower crystal growth. |
| Acetone | 5.1 | 56.0 | Polar aprotic, good for dissolving a range of compounds.[4] |
| Ethyl Acetate | 4.4 | 77.1 | Medium polarity, often used in mixed solvent systems.[3] |
| Dichloromethane | 3.1 | 39.6 | Good for dissolving less polar compounds, volatile. |
| Toluene | 2.4 | 110.6 | Non-polar, can be used as an anti-solvent. |
| Hexane | 0.1 | 68.0 | Non-polar, likely to be an anti-solvent.[3] |
| Water | 10.2 | 100.0 | Highly polar, solubility is likely to be low but important to assess. |
Note: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Purity Assessment: Establishing a Baseline
Before and after crystallization, it is crucial to assess the purity of the material. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and identifying any impurities.[5]
Crystallization Protocols
Based on the results of the solubility screen, an appropriate crystallization technique can be selected.
Cooling Crystallization
This is the most common crystallization technique and is suitable when a solvent is found that shows a significant increase in solubility with temperature.
Protocol for Cooling Crystallization:
-
Dissolution: In a flask, dissolve the crude 4-bromo-N-(1H-pyrazol-4-yl)benzamide in the minimum amount of a suitable hot solvent (identified from the solubility screen).[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial to promote the formation of large, well-defined crystals and minimize the trapping of impurities.[5]
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystalline product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Diagram 1: Workflow for Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Addition (Solvent-Miscible Precipitation)
This method is useful when the compound is highly soluble in a "good" solvent at room temperature, but a "poor" or "anti-solvent" can be found in which the compound is insoluble. The two solvents must be miscible.
Protocol for Anti-Solvent Addition:
-
Dissolution: Dissolve the crude 4-bromo-N-(1H-pyrazol-4-yl)benzamide in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water, hexane) to the solution with stirring until the solution becomes slightly turbid.[3]
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed. The slow diffusion of the anti-solvent into the solution will induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol, using a mixture of the good and poor solvents for washing.
Diagram 2: Logic for Anti-Solvent Crystallization
Caption: Decision Logic for Anti-Solvent Crystallization.
Slow Evaporation
This technique is suitable when the compound is soluble in a volatile solvent at room temperature. It is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.
Protocol for Slow Evaporation:
-
Dissolution: Dissolve the crude 4-bromo-N-(1H-pyrazol-4-yl)benzamide in a suitable volatile solvent (e.g., dichloromethane, acetone) at room temperature.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass, or a vial with a perforated cap) in a vibration-free location.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to crystallization.
-
Isolation: Once a suitable amount of crystals has formed, decant the remaining solvent and dry the crystals.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not saturated; Nucleation is slow. | Concentrate the solution by boiling off some solvent; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of the pure compound.[5] |
| "Oiling out" instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent; The solution is supersaturated; Cooling is too rapid. | Use a lower boiling point solvent; Dilute the solution slightly; Ensure slow cooling.[3] |
| Low yield of recovered crystals. | The compound has significant solubility in the cold solvent; Too much solvent was used. | Cool the solution in an ice-salt bath for lower temperatures; Use the minimum amount of hot solvent for dissolution.[5] |
| Impure crystals. | Impurities are trapped in the crystal lattice due to rapid crystallization; Impurities have similar solubility. | Ensure slow cooling; Consider a different solvent system or a second recrystallization. |
Polymorphism: A Consideration for Crystalline Solids
It is important to be aware that organic molecules can often crystallize in multiple forms, a phenomenon known as polymorphism.[6] Different polymorphs can have different physical properties, such as melting point, solubility, and stability. The crystallization conditions, including the solvent and the rate of cooling, can influence which polymorphic form is obtained.[6] It is therefore recommended to characterize the obtained crystalline material using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the polymorphic form.
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the successful crystallization and purification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. By systematically evaluating solubility and carefully controlling the crystallization parameters, researchers can obtain this compound in high purity and in a well-defined crystalline form. The principles and techniques described herein are broadly applicable to the crystallization of other novel organic compounds.
References
[5] BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. Retrieved from
[3] BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. Retrieved from
[6] ACS Publications. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Retrieved from
[7] PMC. (n.d.). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Retrieved from
[4] Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
[8] Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from
[9] ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from
[2] BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents. Retrieved from
[10] ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from
[11] PubChem. (2026). 4-Bromopyrazole. Retrieved from
[12] ResearchGate. (2025). Using an aromatic amide as nucleating agent to enhance the crystallization and dimensional stability of poly(3-hydroxybutyrate-co-3-hydroxyhexanate). Retrieved from
[13] PMC. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from
[14] MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
[15] ACS Publications. (2019). Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding. Retrieved from
[16] Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from
[17] RSC Publishing. (n.d.). The important role of the bromo group in improving the properties of organic nonlinear optical materials. Retrieved from
Sources
- 1. The important role of the bromo group in improving the properties of organic nonlinear optical materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4-bromo-N-[(1Z)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide | Molport-028-320-877 | Novel [molport.com]
- 17. 4-BROMO-N-(1-METHYL-1H-PYRAZOL-3-YL)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Cross-Coupling Reactions with 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Introduction
The N-aryl pyrazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. The development of efficient and versatile synthetic methodologies to access these structures is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct and modular approach to a diverse range of N-aryl pyrazole derivatives.[1]
This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not only step-by-step instructions but also the underlying scientific rationale for experimental choices.
Synthesis of the Starting Material: 4-bromo-N-(1H-pyrazol-4-yl)benzamide
A common route to the title compound involves the amidation of 4-bromobenzoic acid with 4-amino-1H-pyrazole. A variety of coupling reagents can be employed for this transformation. For instance, the reaction can be facilitated by activating the carboxylic acid with a reagent like thionyl chloride to form the acid chloride, followed by reaction with the amine. Alternatively, peptide coupling reagents can be utilized. A reported synthesis of a similar compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, utilized titanium tetrachloride (TiCl4) as a coupling reagent in pyridine.[2] Another related synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide was achieved through direct amidation.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[4][5] This reaction is widely favored due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the environmentally benign nature of the boron-containing byproducts.[4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-N-(1H-pyrazol-4-yl)benzamide with Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for different boronic acids.
Materials:
-
4-bromo-N-(1H-pyrazol-4-yl)benzamide
-
Phenylboronic acid (1.2 - 2.0 equivalents)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-N-(1H-pyrazol-4-yl)benzamide, phenylboronic acid, palladium catalyst, and potassium phosphate.
-
Add the dioxane/water solvent mixture.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |
| Palladium Catalyst | XPhos Pd G2 or other Buchwald precatalysts are often effective for heteroaromatic substrates.[7][8] | Low Yield: Increase catalyst loading or screen different ligands. |
| Ligand | Bulky, electron-rich phosphine ligands like XPhos or SPhos can improve reaction efficiency, especially for challenging substrates.[9] | Side Reactions: The choice of ligand can influence side reactions like debromination.[9] |
| Base | K₃PO₄ is a commonly used base for Suzuki couplings of nitrogen-containing heterocycles.[8][9] Cs₂CO₃ or CsF can also be effective. | Incomplete Reaction: Stronger bases may be required for less reactive substrates, but can also promote side reactions. |
| Solvent | Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are standard.[9] | Poor Solubility: A different solvent system may be needed to ensure all components are in solution. |
| Temperature | Typically 80-110 °C. | Decomposition: If the starting material or product is thermally sensitive, lower temperatures may be necessary, potentially requiring a more active catalyst. |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction has broad utility in the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[11]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling and involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10]
Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-N-(1H-pyrazol-4-yl)benzamide with a Primary or Secondary Amine
This is a general protocol and should be optimized for specific amine coupling partners.
Materials:
-
4-bromo-N-(1H-pyrazol-4-yl)benzamide
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a precatalyst)[12]
-
Base (e.g., NaOtBu, Cs₂CO₃)[14]
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add 4-bromo-N-(1H-pyrazol-4-yl)benzamide and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Considerations for Optimization
| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |
| Catalyst/Ligand System | The choice of ligand is crucial. Bulky, electron-rich phosphines are generally effective. For pyrazole substrates, ligands like tBuBrettPhos have shown good results in C-N couplings.[15][16][17] | Low Reactivity: Screen a variety of ligands from different "generations" of Buchwald-Hartwig catalysts. |
| Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used.[14] | Substrate Degradation: If the substrate is base-sensitive, a milder base should be used, which may require a more active catalyst or higher temperatures. |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are preferred. | Solubility Issues: Ensure all reactants are soluble at the reaction temperature. |
| Temperature | Typically in the range of 80-120 °C. | Side Reactions: Higher temperatures can sometimes lead to side reactions. Lowering the temperature may be possible with a highly active catalyst system. |
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[18][19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[20]
Mechanistic Principles
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.[18]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[18]
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[20][21]
Experimental Protocol: Sonogashira Coupling of 4-bromo-N-(1H-pyrazol-4-yl)benzamide with a Terminal Alkyne
This protocol is a general guideline and may need to be optimized for specific alkynes.[22]
Materials:
-
4-bromo-N-(1H-pyrazol-4-yl)benzamide
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)[22]
-
Copper(I) iodide (CuI) (2-10 mol%)[22]
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 equivalents)[22]
-
Anhydrous solvent (e.g., THF, Toluene, DMF)[22]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-N-(1H-pyrazol-4-yl)benzamide, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts and amine hydrohalide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization Strategies
| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |
| Catalyst System | A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard.[22] | Alkyne Homocoupling (Glaser coupling): This is a common side reaction. Running the reaction under strictly anaerobic conditions can minimize this. Copper-free conditions can also be explored.[21] |
| Base | An amine base such as triethylamine or diisopropylamine is typically used to neutralize the HX formed and to deprotonate the alkyne.[22] | Incomplete Reaction: A stronger base or a different solvent may be required for less acidic alkynes. |
| Solvent | Anhydrous THF, DMF, or toluene are commonly used.[22] | Low Yield: The choice of solvent can impact the solubility of the copper acetylide intermediate. |
| Temperature | Many Sonogashira couplings can be run at room temperature, but heating may be necessary for less reactive substrates.[21] | Decomposition: For sensitive substrates, lower temperatures and a more active catalyst may be beneficial. |
Catalytic Cycle of the Sonogashira Coupling
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
References
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF. Retrieved from [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(11), 2948. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]
-
RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]
-
Afzal, U., Mahmood, A., Zubair, M., Rasool, N., & Ahmad, G. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]
-
Yagi, K., Ogura, T., & Nu, A. (n.d.). SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Semantic Scholar. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1091. [Link]
-
RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
-
Amanote Research. (2019). (PDF) Synthesis and Characterization of. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Advances. (n.d.). . Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15378–15381. [Link]
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 4-bromo-N-(1H-pyrazol-4-yl)benzamide in DMSO
Welcome to the Technical Support Center for handling and solubilizing 4-bromo-N-(1H-pyrazol-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common solubility challenges encountered during experimentation. Our goal is to ensure the accuracy and reproducibility of your results by addressing the critical first step: proper stock solution preparation.[1]
Understanding the Challenge: Why Solubility Matters
4-bromo-N-(1H-pyrazol-4-yl)benzamide, like many benzamide derivatives used in drug discovery, can exhibit limited solubility even in a powerful solvent like Dimethyl Sulfoxide (DMSO).[2] Incomplete dissolution leads to inaccurate compound concentrations, which can compromise the validity of your experimental data. This guide provides a systematic approach to troubleshooting and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've added the calculated amount of DMSO to my vial of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, but it's not completely dissolving. What should I do?
A1: This is a common observation. The initial dissolution of many solid compounds in DMSO can be a slow kinetic process.[3] Do not assume the compound is insoluble. First, ensure the vial is securely capped and vortex the solution vigorously. If particulates remain, proceed to the troubleshooting steps outlined in the guide below, which include gentle heating and sonication.[1][4]
Q2: Can I heat the DMSO solution to improve solubility? If so, to what temperature?
A2: Yes, gentle warming is an effective technique.[1][4] However, it must be done with caution to avoid compound degradation. We recommend using a water bath and not exceeding 37°C.[1] Higher temperatures may be possible, but the stability of 4-bromo-N-(1H-pyrazol-4-yl)benzamide at elevated temperatures in DMSO would need to be empirically determined.
Q3: Is sonication a safe and effective method for dissolving this compound?
A3: Sonication is a highly effective and generally safe method for enhancing the dissolution of compounds in DMSO.[5][6] The process uses ultrasonic waves to create cavitation, which breaks down solid aggregates and facilitates solubilization.[7] Brief periods of sonication are often sufficient.[4]
Q4: My compound dissolved initially, but a precipitate formed after a few freeze-thaw cycles. Why did this happen and can it be reversed?
A4: Precipitation upon freeze-thaw cycles is a known issue, often exacerbated by the absorption of small amounts of water into the DMSO stock.[5] DMSO is hygroscopic, and water contamination can significantly decrease the solubility of many organic compounds.[5] The good news is that this precipitation can often be reversed by re-dissolving the compound using the gentle warming and sonication techniques described in this guide.[5][7] To prevent this, it is crucial to use anhydrous or high-purity DMSO and to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1]
Q5: What is the maximum recommended concentration of DMSO in my final cell culture or aqueous assay buffer?
A5: High concentrations of DMSO can be toxic to cells and interfere with assay components.[4][8] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[4][9] Always include a vehicle control (assay media with the same final DMSO concentration but without your compound) in your experiments to account for any solvent effects.[8]
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This section provides a systematic workflow for dissolving 4-bromo-N-(1H-pyrazol-4-yl)benzamide in DMSO.
Initial Preparation
-
Verification: Before you begin, confirm the molecular weight of your specific batch of 4-bromo-N-(1H-pyrazol-4-yl)benzamide from the certificate of analysis.
-
Calculation: Accurately calculate the mass of the compound needed to achieve your desired stock solution concentration.
-
Solvent Quality: Use anhydrous or high-purity DMSO to minimize water contamination, which can negatively impact solubility.[5]
Experimental Protocol: Achieving Complete Solubilization
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube or vial.[4]
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube.[1]
-
Initial Mixing: Securely cap the tube and vortex thoroughly for at least 30 seconds.[1]
-
Visual Inspection: Carefully inspect the solution against a light source for any undissolved particulates.[1] If the solution is not clear, proceed to the next steps.
-
Gentle Warming: Place the tube in a water bath set to a temperature not exceeding 37°C for 5-10 minutes.[1] Periodically vortex the tube during this time.
-
Sonication: If particulates persist, place the tube in a bath sonicator for 5-15 minutes.[4][5] The water in the sonicator bath can be slightly warm to combine the effects of gentle heating and sonication.
-
Final Inspection: After warming and/or sonication, vortex the solution again and visually inspect for clarity. A completely dissolved solution should be a clear, homogenous liquid with no visible solid particles.
-
Aliquoting and Storage: Once the compound is fully dissolved, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[1] This minimizes freeze-thaw cycles and reduces the risk of precipitation and degradation.[5] Store the aliquots at -20°C or -80°C for long-term stability.[1][9]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous or High-Purity DMSO | Minimizes water absorption, which can cause precipitation.[5] |
| Initial Mixing | Vortexing | Provides mechanical agitation to aid initial dissolution.[1] |
| Gentle Warming | ≤ 37°C Water Bath | Increases kinetic energy to overcome lattice forces in the solid.[1] |
| Sonication | 5-15 minutes | Uses cavitation to break up solid aggregates and enhance solubilization.[5][7] |
| Storage | Aliquot and store at -20°C or -80°C | Prevents degradation and precipitation from repeated freeze-thaw cycles.[1][5] |
| Final Assay [DMSO] | < 0.5% | Avoids solvent-induced cellular toxicity or assay interference.[4][9] |
Troubleshooting Flowchart
The following diagram illustrates the decision-making process for addressing solubility issues with 4-bromo-N-(1H-pyrazol-4-yl)benzamide in DMSO.
Advanced Considerations
Co-solvents: For particularly challenging cases, the use of a co-solvent might be considered.[10] However, introducing another solvent complicates the experimental system and may have its own effects on the assay. This should be approached with caution and thorough validation.
pH Adjustment: While pH adjustment is a common technique for improving the solubility of ionizable compounds, its utility for 4-bromo-N-(1H-pyrazol-4-yl)benzamide in a non-aqueous solvent like DMSO is limited and generally not the first-line approach.[11][12]
Safety Precautions
-
Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for both 4-bromo-N-(1H-pyrazol-4-yl)benzamide and DMSO before handling.[1]
References
- BenchChem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
- Hansen, K. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.
- Cheng, X., et al. (2004). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
- Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know.
- Benoit, R. L., & Choux, G. (1969). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Mohammadian, E., et al. (2020).
- Neubig, R. R., et al. (2011). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology.
- Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
- Various Authors. (2024).
- Gaylord Chemical. (n.d.). DMSO.
- Smith, A. M., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Various Authors. (2016). How do I make a stock solution of a substance in DMSO?
- Lind, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
- Hansen, K. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Sharma, D., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- BenchChem. (n.d.). How to control for the effects of DMSO when used as a solvent for Deguelin.
- Patel, V., & Agrawal, Y. (2011). NANOPRECIPITATION WITH SONICATION FOR ENHANCEMENT OF ORAL BIOAVAILABILITY OF FUROSEMIDE. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
- Charykova, M. V., et al. (2019).
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Various Authors. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?
- Mhetre, R. M., et al. (2018). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. International Journal of Pharmaceutical and Biological Science Archive.
- Paulechka, Y. U., & Zaitsau, D. H. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry.
- Rasmuson, Å. C., et al. (2013). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA.
- Kozik, V. S., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
- Cheng, X., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- Chen, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- Chen, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- Darwich, M. (2015). Solubility/Bioavailability Enhancement and Modified Release Formulations of Poorly Water-Soluble Drugs. Heinrich Heine University Düsseldorf.
- Li, Y., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic. RSC Advances.
- Sharma, D., et al. (2022). Solubility Enhancement of Drugs.
- MilliporeSigma. (n.d.). 4-bromo-n-(1-methyl-1h-pyrazol-3-yl)benzamide.
- Chemspace. (n.d.). 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide.
- Patel, M. R., & Patel, N. M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
- Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
- Various Authors. (2024).
- Locke, E. G., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B.
- NextSDS. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.
- Fun, H.-K., et al. (2025). 4-Bromo- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)benzenesulfonamide.
- Akamanchi, K. G., & Patel, H. R. (2002).
- PubChem. (n.d.). Benzamide, 4-((7-bromo-4-oxo-2-phenyl-3(4h)-quinazolinyl)amino)-n,n-diethyl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Compound Solubility with Dimethylsulfoxide | Hampton Research [hamptonresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ziath.com [ziath.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. ijmsdr.org [ijmsdr.org]
- 11. d-nb.info [d-nb.info]
- 12. ijprajournal.com [ijprajournal.com]
Technical Support Center: Synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Introduction
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide is a critical step in the development of various pharmacologically active molecules. The formation of the central amide bond, typically via the coupling of 4-bromobenzoic acid and 4-amino-1H-pyrazole, is a foundational reaction in medicinal chemistry. However, what appears to be a straightforward transformation can be fraught with challenges, leading to suboptimal yields that can hinder research and development timelines.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during this synthesis. As Senior Application Scientists, we aim to move beyond simple procedural lists, offering insights into the chemical principles behind each step to empower researchers to diagnose and resolve issues effectively.
Core Reaction & Mechanism
The primary transformation involves the formation of an amide bond between a carboxylic acid and an amine. This process requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this activation.
The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is the nexus of the reaction, leading to both the desired product and common, yield-reducing byproducts. Additives like 1-Hydroxybenzotriazole (HOBt) are crucial for stabilizing this intermediate and improving reaction outcomes.[1][2]
Troubleshooting Guide: Low Yield Diagnosis
This section addresses the most common causes of low yield in a direct question-and-answer format.
Q1: My reaction shows very little product formation, with mainly unreacted 4-bromobenzoic acid and 4-aminopyrazole remaining. What's wrong?
This is a classic case of reaction failure or stall, which can be attributed to several factors:
-
Inactive Coupling Reagents: Carbodiimides like EDC are highly sensitive to moisture.[1] If you are using an old bottle or one that has been improperly stored, it may be hydrolyzed and inactive. Solution: Always use fresh, high-purity EDC from a tightly sealed container.
-
Incorrect Base or pH: The nucleophilicity of 4-aminopyrazole is critical. If your amine starting material is a hydrochloride salt, it must be neutralized to the free base to act as a nucleophile. The reaction generally proceeds best at a slightly basic pH (7-9). Solution: Add 1.1-1.2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture, especially if starting with an amine salt.[1]
-
Insufficient Reaction Time or Temperature: Amide couplings, especially with electron-deficient amines, can be slow at room temperature.[3] Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, consider increasing the temperature to 40-50 °C or allowing it to run for a longer period (12-24 hours).
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete. Solution: Ensure complete dissolution of both starting materials before proceeding. Acetonitrile, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are common solvents. If solubility remains an issue, a more polar aprotic solvent like DMF or DMSO might be necessary.[4][5]
Q2: My TLC/LC-MS shows the formation of a major byproduct that is not my desired amide. What could it be?
The formation of significant impurities points to side reactions outcompeting the desired amide bond formation.
-
Primary Suspect: N-acylurea Formation: This is the most common side reaction when using carbodiimides.[2][6] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This pathway consumes your activated acid, directly reducing your yield.
-
Solution: The addition of HOBt is the standard method to suppress this side reaction. HOBt rapidly traps the O-acylisourea to form an HOBt-ester intermediate.[1][2] This ester is more stable than the O-acylisourea, preventing rearrangement, but still reactive enough to readily couple with the amine.[2]
-
-
Urea Byproduct: The coupling agent itself (e.g., EDC) is converted into a urea byproduct (in this case, 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU). While this is an expected byproduct and not a cause of low yield, its presence can complicate purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Thermal Degradation of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the stability of heteroaromatic amides. 4-bromo-N-(1H-pyrazol-4-yl)benzamide is a highly valuable intermediate and building block in kinase inhibitor synthesis. However, its unique structural features require stringent handling to prevent degradation.
This guide provides a self-validating system of mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compound during storage and experimental workflows.
Mechanistic Causality: Understanding the Degradation Pathway
To prevent degradation, we must first understand the causality behind it. The degradation of 4-bromo-N-(1H-pyrazol-4-yl)benzamide is rarely a purely thermal homolytic cleavage; rather, it is driven by a thermohydrolytic and oxidative cascade .
-
Electrophilic Amide Hydrolysis: The 4-bromo substitution on the benzoyl ring exerts an electron-withdrawing inductive effect. This increases the electrophilicity of the amide carbonyl carbon, making it highly susceptible to nucleophilic attack by trace water molecules[1]. Elevated temperatures provide the activation energy required for this hydrolysis, cleaving the molecule into 4-bromobenzoic acid and 4-aminopyrazole[2].
-
Oxidative Cascade: The liberated 4-aminopyrazole is highly reactive. The electron-donating nature of the amino group on the pyrazole ring makes it exceptionally prone to oxidation upon exposure to atmospheric oxygen. This oxidation generates N-oxides and azo-dimers, which visually manifest as a distinct pink or brown discoloration in the powder.
Mechanistic pathway of thermohydrolytic and oxidative degradation of the API.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My powder was white when I received it, but after a month in the 4°C fridge, it has developed a pinkish hue. Is it still usable? A: The pink discoloration is a hallmark of 4-aminopyrazole oxidation. This occurs when a cold vial is repeatedly opened at room temperature without proper equilibration, causing ambient moisture to condense on the powder. This moisture initiates trace amide hydrolysis, and the resulting 4-aminopyrazole rapidly oxidizes. You must verify the purity via LC-MS. If the purity has dropped below 98%, the batch should be discarded or re-purified to avoid introducing reactive impurities into your assays.
Q2: We stored the compound as a 10 mM DMSO stock at room temperature, and our kinase assay results are suddenly inconsistent. Why? A: DMSO is highly hygroscopic. At room temperature, DMSO absorbs atmospheric water, which accelerates the hydrolysis of the amide bond[1]. Furthermore, DMSO itself can undergo thermal degradation to yield reactive sulfur species that interact with the pyrazole ring. Always store DMSO stocks in tightly sealed, single-use aliquots at -20°C or -80°C, and strictly avoid freeze-thaw cycles.
Q3: How can I differentiate between a harmless polymorphic transition and actual chemical degradation during thermal stress? A: Pyrazoles can exhibit tautomerism (1H ⇌ 2H) and form different hydrogen-bonded polymorphic networks when heated. To differentiate, utilize Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). A polymorphic shift will show an endothermic peak on the DSC thermogram without any mass loss on the TGA curve. Conversely, chemical degradation (such as hydrolysis followed by the loss of volatile oxidative byproducts) will register as a distinct mass loss on the TGA[2].
Quantitative Stability Tolerances
To establish a baseline for trust and quality control, we have summarized the degradation kinetics of 4-bromo-N-(1H-pyrazol-4-yl)benzamide under various accelerated stability conditions (based on ICH Q1A guidelines).
| Storage Condition | Atmosphere | Timeframe | Purity (LC-MS) | Primary Degradant Detected |
| -20°C, Dry | Argon | 12 Months | > 99.5% | None (Stable) |
| 4°C, Ambient | Air | 3 Months | 97.2% | 4-aminopyrazole (Trace) |
| 25°C, 60% RH | Air | 1 Month | 94.5% | 4-bromobenzoic acid, oxidized pyrazoles |
| 40°C, 75% RH | Air | 14 Days | < 85.0% | Extensive hydrolysis and oxidation products |
Validated Experimental Protocols
To ensure a self-validating system, implement the following step-by-step methodologies in your laboratory. These protocols are designed to eliminate the root causes of degradation: moisture and oxygen exposure.
Protocol A: Moisture-Free Aliquoting and Storage Workflow
To prevent the thermohydrolytic cascade, the handling environment must be strictly controlled from the moment the compound arrives.
-
Thermal Equilibration: Remove the primary vial from -20°C storage and place it in a desiccator at room temperature for a minimum of 2 hours before opening. This prevents atmospheric condensation on the cold API.
-
Inert Atmosphere Transfer: Transfer the equilibrated vial to a glove box purged with dry Nitrogen or Argon (Relative Humidity < 5%).
-
Aliquoting: Weigh the required amounts into pre-dried, amber glass vials. Amber glass is mandatory to prevent concurrent photolytic degradation of the pyrazole ring.
-
Sealing: Seal the vials with PTFE/silicone septa caps. Ensure the inert PTFE layer faces the compound to prevent the leaching of siloxanes from the silicone backing.
-
Long-Term Storage: Store the sealed aliquots at -20°C in a secondary container filled with indicating silica gel desiccants.
Step-by-step workflow for moisture-free aliquoting and long-term storage.
Protocol B: LC-MS Method for Degradation Verification
Before using a stored aliquot in critical downstream assays, validate its integrity using this specific LC-MS protocol.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile. Crucial Note: Do not use protic solvents like Methanol, as they can mask trace hydrolysis or artificially induce solvolysis during the run.
-
Mobile Phase Setup:
-
Buffer A: 0.1% Formic acid in LC-MS grade Water.
-
Buffer B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Column Selection: Use a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 40°C.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Detection & Analysis: Monitor UV absorbance at 254 nm. Utilize Electrospray Ionization (ESI) in positive mode. Scan for the intact parent mass [M+H]+ and specifically monitor for the primary degradant, 4-aminopyrazole, at m/z≈84.1 .
References
-
Significance of Stability Studies on Degradation Product Research Journal of Pharmacy and Technology[Link]
-
Lifitegrast Degradation: Products and Pathways MDPI - Molecules[Link]
Sources
Technical Support Center: Optimizing 4-Bromo-N-(1H-pyrazol-4-yl)benzamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 1H-pyrazol-4-amine. Aminopyrazoles present unique chemoselectivity and solubility challenges due to the competing nucleophilicity of their endocyclic nitrogens and the electron-delocalized nature of their exocyclic primary amine.
This guide provides a self-validating protocol, pathway analyses, and targeted troubleshooting to ensure high-yielding, regioselective amide bond formation.
Mechanistic Insights & Reaction Workflow
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide requires the activation of 4-bromobenzoic acid followed by nucleophilic attack by 1H-pyrazol-4-amine. Because the C4-amine is conjugated with the electron-rich pyrazole ring, its nucleophilicity is dampened compared to standard aliphatic amines. To overcome this, we utilize HATU , a uronium-based coupling agent that generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester, forcing the reaction to completion[1].
Workflow for the HATU-mediated amidation of 1H-pyrazol-4-amine.
Standardized Self-Validating Protocol
This protocol is designed with built-in analytical checkpoints to verify success at each stage.
Step 1: Activation
-
Action: To a dry round-bottom flask, add 4-bromobenzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) dropwise. Stir at 25 °C for 15 minutes.
-
Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow homogeneous mixture. This color change confirms the successful formation of the HOAt active ester.
Step 2: Coupling
-
Action: Add 1H-pyrazol-4-amine (1.0 eq) in one portion. Stir the reaction mixture at 25 °C for 3 to 4 hours[2].
-
Self-Validation Checkpoint: Monitor via LC-MS. The desired product mass is m/z 266.0 / 268.0[M+H]⁺. The presence of m/z 448.0 / 450.0 indicates N1,C4-diacylation, which will be resolved in the next step.
Step 3: Selective Hydrolysis (Crucial Workup)
-
Action: Quench the reaction by adding an equal volume of 10% aqueous K₂CO₃. Stir vigorously for 45 minutes at room temperature.
-
Causality: Mild base selectively hydrolyzes the kinetically favored but unstable N1-acyl bond, converting any di-acylated byproducts back to the desired C4-thermodynamic product without cleaving the highly stable C4-amide bond.
Step 4: Isolation
-
Action: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Chemoselectivity & Pathway Analysis
A major point of failure in this synthesis is poor chemoselectivity. The pyrazole ring contains highly nucleophilic endocyclic nitrogens (N1/N2). Acylation at N1 is kinetically favored due to lower steric hindrance and high electron density[3]. However, the resulting N-acylpyrazole acts as an "active amide" (similar to an acylimidazole) and is thermodynamically unstable. Under thermodynamic control (extended time or presence of base), the acyl group migrates to the exocyclic C4-amine[3].
Kinetic vs. thermodynamic pathways in the acylation of 1H-pyrazol-4-amine.
Quantitative Data & Reagent Selection
To optimize your specific workflow, consult the table below summarizing the causality and outcomes of different coupling strategies.
| Coupling Reagent | Base | Solvent | Typical Conversion (4h) | Major Impurity | Scientific Recommendation |
| HATU | DIPEA | DMF | >95% | Di-acylation (Manageable) | Optimal. HOAt ester easily overcomes the low nucleophilicity of the C4-amine[1]. |
| EDCI / HOBt | TEA | DCM | 40-50% | Unreacted SM | Not Recommended. Fails to fully activate the acid for deactivated heteroaromatic amines. |
| 4-Bromobenzoyl Chloride | Pyridine | THF | 80-85% | N1-acylation | Alternative. Requires strict temperature control (0 °C). Pyridine acts as a nucleophilic catalyst. |
Troubleshooting FAQs
Q: Why is my reaction stalling at 40-50% conversion when using EDCI/HOBt? A: The exocyclic C4-amine of 1H-pyrazol-4-amine exhibits reduced nucleophilicity due to electron delocalization into the heteroaromatic pyrazole ring. Standard carbodiimide coupling agents like EDCI/HOBt often fail to generate a sufficiently reactive intermediate to drive the reaction to completion. Upgrading to a uronium-based coupling agent like HATU generates a highly reactive HOAt ester, which is specifically designed to overcome the low reactivity of hindered or deactivated amines[1].
Q: My LC-MS shows two distinct peaks with the exact same mass (m/z 266/268). What are they, and how do I resolve this? A: You are observing regioisomers. The endocyclic nitrogen (N1) attacks the active ester rapidly, forming the kinetic N1-acyl product. The exocyclic amine (C4) forms the thermodynamic C4-acyl product[3]. Because the N1-acyl pyrazole is a reactive species, it is reversible. To resolve this, extend your reaction time, slightly elevate the temperature (40 °C), or ensure sufficient base (DIPEA) is present to promote the base-catalyzed acyl transfer from N1 to C4.
Q: The starting material, 1H-pyrazol-4-amine, is completely insoluble in my DCM reaction mixture. What should I do? A: Aminopyrazoles engage in strong intermolecular hydrogen bonding, making them notoriously insoluble in non-polar or moderately polar halogenated solvents like DCM. Switch your solvent to anhydrous DMF or NMP. These polar aprotic solvents disrupt the hydrogen-bonding network, ensuring a homogeneous reaction mixture and significantly improving the reaction kinetics.
Q: How do I handle over-acylation (di-acylation) if I use an acid chloride instead of a coupling agent? A: If using 4-bromobenzoyl chloride, N1,C4-diacylation is highly common due to the extreme reactivity of the acid chloride. To mitigate this, run the reaction at 0 °C and use pyridine as both the base and a nucleophilic catalyst. Pyridine forms an acylpyridinium intermediate that buffers the reactivity. If di-acylation still occurs, apply the 10% K₂CO₃ aqueous wash described in our protocol; the N1-acyl group is highly susceptible to basic hydrolysis, while the C4-amide remains completely stable.
References
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives Source: IntechOpen URL
- HATU | 148893-10-1 | Peptide Coupling Reagent Source: ChemPep URL
- Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING)
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 4-bromo-N-(1H-pyrazol-4-yl)benzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive troubleshooting framework for resolving HPLC peak tailing observed during the analysis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting efforts.
Understanding the Root Cause: Analyte and Stationary Phase Interactions
The primary cause of peak tailing for basic compounds like 4-bromo-N-(1H-pyrazol-4-yl)benzamide is undesirable secondary interactions with the stationary phase.[1][2] The structure of this analyte contains a pyrazole ring, which is basic and can become protonated. In reversed-phase HPLC, silica-based stationary phases have residual silanol groups (Si-OH) on their surface.[3] These silanols are acidic and can become deprotonated (negatively charged), especially at mobile phase pH values above 3.[3][4]
The positively charged basic analyte can then interact with these negatively charged silanol sites via an ion-exchange mechanism. This mixed-mode retention (hydrophobic and ionic) is a primary driver of peak tailing because the ionic interactions are strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak.[1][2]
Caption: Interaction model of the basic analyte with the stationary phase.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the challenges you may be facing.
Q1: My peak for 4-bromo-N-(1H-pyrazol-4-yl)benzamide is tailing significantly. What's the first thing I should check?
A1: The most immediate and impactful parameter to investigate is your mobile phase pH .[5][6][7] The ionization states of both your basic analyte and the acidic silanol groups on the column are controlled by pH.
-
The Problem: If your mobile phase pH is close to the pKa of your analyte or the silanols, you will have a mixed population of ionized and non-ionized species, leading to peak distortion.[4][5][6]
-
The Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, you have two primary options:
-
Low pH (e.g., pH 2-3): At low pH, the acidic silanols are fully protonated (neutral), minimizing their ability to ionically interact with your now fully protonated basic analyte.[1][2][8] This is often the most effective starting point.
-
High pH (e.g., pH 8-10): At high pH, your basic analyte will be in its neutral form, preventing ionic interactions. However, you must use a column specifically designed for high pH stability to avoid dissolving the silica stationary phase.[4][7]
-
Experimental Protocol: pH Screening
-
Prepare Mobile Phase A (Low pH): 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B (High pH, if column compatible): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0.
-
Prepare Organic Modifier: Acetonitrile or Methanol.
-
Run Isocratic Analysis: Start with a 50:50 mixture of your aqueous and organic phases.
-
Inject the sample and compare the peak shape from the low pH and high pH mobile phases. The one providing a more symmetrical peak (tailing factor closer to 1.0) is the better choice for further method development.
Q2: I've tried adjusting the pH, but the peak tailing has only slightly improved. What is my next step?
A2: If pH adjustment alone is insufficient, the next step is to consider the column chemistry and the use of mobile phase additives .[9]
-
Column Choice: Not all C18 columns are created equal. For basic compounds, it is crucial to use a modern, high-purity, "base-deactivated" or "end-capped" column.[10][11][12]
-
Mobile Phase Additives: Additives can be used to further mask the effects of residual silanols.[9]
-
Triethylamine (TEA): A basic amine that can be added at low concentrations (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[14][16]
-
Trifluoroacetic Acid (TFA): In addition to lowering the pH, TFA can act as an ion-pairing agent, forming a neutral complex with the protonated analyte, which reduces its interaction with silanol groups.
-
Table 1: Troubleshooting Strategy Comparison
| Strategy | Mechanism | Pros | Cons |
| Low pH (e.g., 0.1% Formic Acid) | Suppresses silanol ionization | Simple, effective, MS-friendly | May not be sufficient for highly basic compounds |
| High-Purity/End-Capped Column | Reduces available silanol sites | Excellent peak shape for bases, reproducible | Higher initial column cost |
| Mobile Phase Additive (e.g., TEA) | Competitively blocks silanol sites | Can be effective with older column types | Can be difficult to remove from column, not MS-friendly |
Q3: My peak shape is good at low concentrations, but starts to tail as I inject more concentrated samples. What's happening?
A3: This is a classic symptom of mass overload .[17][18] Every column has a finite sample capacity. When you inject too much analyte mass, you saturate the active sites on the stationary phase. This leads to a non-linear relationship between the concentration in the mobile and stationary phases, resulting in distorted peaks.[17][18] For mass overload, this typically manifests as a "right triangle" peak shape.[18][19]
-
Troubleshooting Protocol: Dilution Series
-
Prepare a series of standards for your analyte at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 5 µg/mL, 1 µg/mL).
-
Inject a constant volume of each standard.
-
Analyze the peak shape (tailing factor) for each concentration.
-
If the tailing factor improves to an acceptable level (e.g., < 1.2) at lower concentrations, you have confirmed mass overload.
-
Solution: Operate within the linear range of the column by either diluting your sample or reducing the injection volume.[20][21]
-
Q4: The peak tailing started to appear after several weeks of using a new column. What could be the cause?
A4: This suggests either column contamination or column degradation .
-
Contamination: Strongly retained matrix components from your samples can accumulate at the head of the column over time. These contaminants can create new active sites for secondary interactions.
-
Degradation: Operating at the extremes of pH (especially high pH for non-specialized columns) or temperature can cause the bonded phase to hydrolyze, exposing more raw silica and active silanol groups.[7]
Experimental Protocol: Column Cleaning and Regeneration
If you suspect contamination, you can attempt to regenerate the column. Always disconnect the column from the detector before flushing with strong solvents. For a standard C18 column, a generic cleaning protocol is as follows:[22][23]
-
Flush with 20 column volumes of your mobile phase without buffer. (e.g., Water/Acetonitrile)
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of Isopropanol.
-
(Optional, for very non-polar contaminants) Flush with 20 column volumes of Hexane.
-
Flush backwards through the strong solvents: 20 column volumes of Isopropanol, then 20 column volumes of Acetonitrile.
-
Re-equilibrate with your mobile phase conditions for at least 20 column volumes.[24]
If this procedure does not restore performance, the column may be permanently damaged and require replacement.
Q5: I've addressed pH, column chemistry, and concentration, but still have minor tailing. Are there any other factors?
A5: Yes, you should investigate extra-column effects .[25] This refers to any contribution to peak broadening or tailing that occurs outside of the column itself. These effects are more pronounced with high-efficiency, small-particle columns.
-
Sources of Extra-Column Volume:
-
Tubing: Using tubing with an internal diameter that is too large or lengths that are excessive between the injector, column, and detector.[25][26]
-
Fittings: Improperly seated fittings can create small voids or dead volumes where sample can get trapped and slowly bleed out, causing tailing.[26]
-
Detector Cell: A large volume detector cell can also contribute to peak broadening.[25]
-
Troubleshooting Steps:
-
Minimize the length of all connecting tubing.
-
Use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm).
-
Ensure all fittings are properly made and tightened.
-
If possible, use a low-dispersion flow cell in your detector.
Logical Troubleshooting Workflow
Caption: A step-by-step decision tree for resolving peak tailing issues.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
-
Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Millennial Scientific. (2025, April 3). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. Retrieved from [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. Retrieved from [Link]
-
Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Dolan, J. W. (2026, March 25). Extracolumn Effects. LCGC International. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Avantor ACE. (n.d.). Column Care, Cleaning and Storage. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE® Ultra Inert Base Deactivated HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
- Wang, Q., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing? Retrieved from [Link]
-
LCGC International. (2022, June 1). Column Overload in PLOT Columns. Retrieved from [Link]
-
YMC. (n.d.). General HPLC Column Care. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Dolan, J. W. (2026, March 24). Extracolumn Effects. LCGC International. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. Retrieved from [Link]
-
GL Sciences. (n.d.). C18 Columns HPLC. Retrieved from [Link]
-
Chromatography Forum. (2009, January 28). Base Deactivated silica?? Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
ACS Measurement Science Au. (2025, April 8). Implications of Extra-column Effects for Targeted or Untargeted Microflow LC-MS. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from [Link]
-
Chemazone. (n.d.). 4-bromo-N-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl]benzamide. Retrieved from [Link]
-
MolPort. (n.d.). 4-bromo-N-[(1Z)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. moravek.com [moravek.com]
- 8. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 9. longdom.org [longdom.org]
- 10. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 11. hplc.eu [hplc.eu]
- 12. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 13. acdlabs.com [acdlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Base Deactivated silica?? - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. bvchroma.com [bvchroma.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Column Maintenance & Care Best Practices | Phenomenex [phenomenex.com]
- 23. hplc.eu [hplc.eu]
- 24. nestgrp.com [nestgrp.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
purification techniques for removing impurities from 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Answering the user's request.## Technical Support Center: Purification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
Welcome to the technical support resource for the purification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges and frequently asked questions encountered during the purification process, providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Purification Strategy Overview
The purification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, typically synthesized via an amide coupling reaction, requires the removal of unreacted starting materials, coupling reagent byproducts, and any side products formed during the reaction. The optimal strategy depends on the purity of the crude material, which should first be assessed by methods such as Thin-Layer Chromatography (TLC) or crude ¹H NMR.
A general workflow is presented below.
Caption: General purification workflow for 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process in a practical question-and-answer format.
Question 1: My TLC plate shows multiple spots after the reaction. How do I identify them and what is the first purification step I should take?
Answer: A TLC plate with multiple spots indicates an incomplete reaction or the presence of byproducts. The first and most crucial step is to perform an aqueous workup to remove acidic and basic impurities, which are often the unreacted starting materials.
-
Spot Identification (Co-spotting):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., EtOAc or DCM).
-
On a TLC plate, spot the crude mixture in the center lane.
-
In the lanes on either side, spot the starting materials: 4-bromobenzoic acid and 4-amino-1H-pyrazole.
-
Develop the plate. This will help you identify which spots correspond to unreacted starting materials.
-
-
Recommended First Step: Aqueous Workup An acid-base extraction is highly effective for removing ionizable impurities.[1]
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the acidic 4-bromobenzoic acid, pulling it into the aqueous layer.[1]
-
Acid Wash: Next, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This protonates the basic 4-amino-1H-pyrazole, extracting it into the aqueous layer.[1]
-
Brine Wash: Finally, wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
After this workup, re-assess the purity by TLC. This simple procedure often significantly cleans up the crude product, simplifying subsequent purification steps.
Question 2: I performed an aqueous workup, but my product is still impure. How do I choose a solvent system for column chromatography?
Answer: The ideal solvent system for silica gel column chromatography is determined by running several trial TLCs.[2] The goal is to find a solvent mixture that gives your desired product a Retention Factor (Rƒ) of approximately 0.3-0.4, with good separation from all impurities.[2]
-
Principle: 4-bromo-N-(1H-pyrazol-4-yl)benzamide is a moderately polar compound due to the amide and pyrazole functionalities. A common mobile phase for such compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Step-by-Step Eluent Selection:
-
Prepare several small test vials with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1, 3:7).
-
Spot your crude product on a TLC plate and develop it in these solvent systems.
-
Observe the Rƒ values.
-
If the product spot remains at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the product spot runs to the top of the plate (high Rƒ), the eluent is too polar. Increase the proportion of hexanes.
-
-
The optimal system will move the product to an Rƒ of 0.3-0.4, clearly separating it from other spots.
-
| Suggested Starting Solvent Systems for TLC Analysis |
| System 1 (Less Polar) |
| Hexane:Ethyl Acetate (7:3) |
| System 2 (Moderately Polar) |
| Hexane:Ethyl Acetate (1:1) |
| System 3 (More Polar) |
| Hexane:Ethyl Acetate (3:7) |
| System 4 (For Very Polar Impurities) |
| Dichloromethane:Methanol (95:5) |
Question 3: My yield after recrystallization is very low. How can I improve it?
Answer: Low recovery is a common trade-off for high purity in recrystallization.[2] The primary cause is often using too much solvent or improper cooling.
-
Troubleshooting Steps:
-
Minimize Hot Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding even a small excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your isolated yield.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Rapid cooling can trap impurities.[3]
-
Maximize Precipitation: Once the flask reaches room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.[2][3]
-
Check the Mother Liquor: After filtering your crystals, you can spot the remaining solution (mother liquor) on a TLC plate. If a significant amount of product is visible, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling, though this crop may be less pure.
-
Question 4: After removing the solvent, my purified product is a sticky oil or gum, not a solid. What should I do?
Answer: This issue typically arises from residual solvent or the presence of impurities that depress the melting point.
-
Solutions:
-
High-Vacuum Drying: Ensure all solvent has been removed by placing the sample under a high vacuum for several hours. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: This technique involves "washing" the oil with a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble.
-
Add a small amount of a non-polar solvent like hexanes, diethyl ether, or cold ethyl acetate to the oily product.
-
Scratch and stir the mixture vigorously with a spatula or glass rod. This mechanical action often induces crystallization.
-
The impurities will dissolve in the solvent, and the pure product should precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
-
Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a tiny "seed" crystal to the oil. This can provide a nucleation site to initiate crystallization.[2]
-
Sources
overcoming steric hindrance in 4-bromo-N-(1H-pyrazol-4-yl)benzamide derivatives
Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals grappling with the synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide derivatives, a class of compounds often complicated by steric hindrance. As a Senior Application Scientist, my goal is to translate complex chemical principles into actionable, field-proven strategies, ensuring your experimental success. This guide moves beyond simple protocols to explain the causality behind each procedural choice, creating a self-validating system of troubleshooting and optimization.
Technical Support Center: Navigating Steric Hindrance in Amide Bond Formation
The formation of an amide bond between a 4-aminopyrazole and a 4-bromobenzoyl moiety can be a significant synthetic challenge. Steric bulk on either the pyrazole ring (at the C3 or C5 positions) or the benzoyl partner can impede the approach of the nucleophilic amine to the electrophilic carbonyl center, leading to low yields, slow reactions, or complete reaction failure. This guide provides a structured approach to diagnosing and overcoming these steric challenges.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with HATU/DIPEA is giving less than 20% yield. What is the primary cause?
A1: Low yields with robust coupling reagents like HATU often point directly to steric hindrance and/or reduced nucleophilicity of the reacting partners.[1][2] The 4-aminopyrazole, while a heteroaromatic amine, can have its nucleophilicity significantly dampened by bulky substituents on the pyrazole ring. These groups can physically block the nitrogen's lone pair from attacking the activated carboxylic acid intermediate.[3] Furthermore, the activated OAt-ester formed by HATU may not be sufficiently reactive to overcome the high energy barrier of this sterically demanding transition state.[1]
Q2: I observe the formation of multiple side products and my starting materials are not fully consumed. How can I improve selectivity?
A2: The formation of side products in the presence of unconsumed starting material suggests that the rate of desired amide formation is competitive with decomposition pathways or side reactions. For instance, the activated acid intermediate can decompose over time.[1] To improve selectivity, you must accelerate the desired reaction. This can be achieved by:
-
Increasing Reagent Reactivity: Switching to a more potent class of coupling reagents, such as phosphonium salts (e.g., PyBOP, PyAOP), which can form more reactive intermediates.[4]
-
Elevating Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to favor the desired product. Microwave heating is a particularly effective method for accelerating sterically hindered reactions.[1]
-
Alternative Activation: Converting the carboxylic acid to a more reactive acyl fluoride, which is sterically smaller than an acyl chloride or an activated ester, can facilitate the reaction with the hindered amine.[5]
Q3: Is it better to use 4-bromobenzoyl chloride directly instead of activating the carboxylic acid?
A3: Using 4-bromobenzoyl chloride is a viable and often potent strategy, especially for electron-deficient or hindered amines.[6] Acyl chlorides are significantly more electrophilic than the corresponding carboxylic acids activated by standard coupling reagents.[7] This method, often performed under Schotten-Baumann conditions (an organic solvent with an aqueous base), can be very effective.[8][9][10] However, the high reactivity of acyl chlorides can be a double-edged sword, potentially leading to side reactions with other functional groups in complex molecules. It is a powerful first-line strategy if functional group tolerance is not a concern.
Q4: Can I use a palladium-catalyzed cross-coupling reaction as an alternative?
A4: Absolutely. The Buchwald-Hartwig amination is an exceptionally powerful tool for forming C-N bonds, especially with sterically hindered substrates where traditional methods fail.[11] This strategy would involve coupling a 4-aminopyrazole derivative with 4-bromobenzoyl bromide (or a related aryl halide). The success of this reaction is highly dependent on the choice of a palladium catalyst and, crucially, a bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle.[11][12]
Troubleshooting and Optimization Guide
The Problem: Steric Clash
The core issue is the spatial conflict between bulky groups on the 4-aminopyrazole and the incoming acylating agent. This hinders the ideal trajectory for nucleophilic attack on the carbonyl carbon.
Caption: Steric hindrance from bulky R groups on the pyrazole ring obstructs the amine's approach to the carbonyl carbon.
Solution Pathway 1: Enhancing Reagent and Condition Potency
When faced with a low-yielding reaction, a systematic approach to enhancing reactivity is crucial. The following workflow provides a logical progression of troubleshooting steps.
Caption: A troubleshooting workflow for overcoming low yields in sterically hindered amide couplings.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount. Standard carbodiimides are often insufficient for these challenging substrates. Uronium and phosphonium-based reagents offer significantly higher reactivity.
| Reagent Class | Examples | Pros | Cons | Suitability for Hindrance |
| Carbodiimides | DCC, EDC[4][13] | Inexpensive, widely available. | Lower reactivity, risk of racemization, byproduct removal can be difficult (DCC). | Low to Moderate. Often requires additives (HOAt, Oxyma) and is a poor first choice. |
| Uronium/Aminium | HATU, HBTU[4] | High reactivity, fast reaction times, low racemization. | Can react with amine nucleophile (guanidinium byproduct). | High. Often the first choice for moderately hindered systems. |
| Phosphonium | BOP, PyBOP, PyAOP[4][14] | Very high reactivity, excellent for hindered systems, no guanidinium byproduct. | Can be more expensive, byproduct removal. | Very High. Recommended for severely hindered or deactivated amines. |
| Acid Halides | Acyl Chlorides, Acyl Fluorides[5][6] | Highest reactivity (chlorides), low steric profile (fluorides). | Harsh conditions may not be suitable for complex molecules, safety concerns. | Very High. An excellent, direct method if functional groups are compatible. |
Detailed Experimental Protocols
Protocol 1: High-Potency Coupling with Phosphonium Reagents (PyBOP)
This protocol is designed for substrates where standard uronium reagents like HATU have failed.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 4-bromobenzoic acid (1.0 eq) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the solution and stir at room temperature for 15-20 minutes.
-
Amine Addition: In a separate flask, dissolve the sterically hindered 4-amino-1H-pyrazole derivative (1.2 eq) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the amine solution dropwise to the activated acid solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation using 4-Bromobenzoyl Chloride
This classic method leverages the high reactivity of an acyl chloride.[6]
-
Setup: To a solution of the 4-amino-1H-pyrazole derivative (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) in a round-bottom flask, add a base such as Triethylamine (TEA) (1.5 eq) or Pyridine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The formation of a precipitate (triethylammonium chloride) is often observed. Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.
Protocol 3: Alternative Strategy - Buchwald-Hartwig Amination
This protocol provides a powerful alternative for forming the C(aryl)-N(pyrazole) bond when standard amide coupling is unsuccessful.[11][15]
-
Flask Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the 4-bromo-benzamide (1.0 eq) and the pyrazole coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Vitale, P., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Retrieved from [Link]
-
Zlatić, K., et al. (2026, March 18). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. RSC Publishing. Retrieved from [Link]
-
Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]
-
ACS Publications. (2015, February 15). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Retrieved from [Link]
-
Dunetz, J. R., et al. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Kocak, S., et al. (n.d.). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. PMC. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ACS Publications. (2025, October 15). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. Retrieved from [Link]
-
PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
-
ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020, January 6). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2026, March 19). (PDF) Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Retrieved from [Link]
-
Semantic Scholar. (2026, January 29). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Retrieved from [Link]
-
Vaia. (n.d.). What product is formed when aniline reacts with benzoyl chloride in alkaline medium? Name the type of reaction involved and give suitable mechanism.. Retrieved from [Link]
-
University of East Anglia. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
brainly.com. (2024, February 27). [FREE] Write the chemical reaction of aniline with benzoyl chloride and name the product obtained.. Retrieved from [Link]
-
PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]
-
ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Retrieved from [Link]
-
ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Retrieved from [Link]
-
Chem-supply. (n.d.). Benzoylation of aniline experiment. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (n.d.). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Retrieved from [Link]
-
ACS Publications. (2021, November 8). Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00592F [pubs.rsc.org]
- 8. vaia.com [vaia.com]
- 9. brainly.com [brainly.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 13. hepatochem.com [hepatochem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Validated HPLC Methods for the Quantification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the precise and reliable quantification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to stringent regulatory guidelines, including those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4]
The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[5] This guide will explore two distinct yet robust HPLC methods, detailing the rationale behind experimental choices and presenting supporting validation data.
The Critical Role of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[6][7] For quantitative analysis, this involves a thorough evaluation of several key performance characteristics to ensure the method is accurate, precise, and reliable.[6][8][9] The core validation parameters, as mandated by ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][8][9]
Visualizing the Validation Workflow
The relationship between these validation parameters is crucial for establishing a well-characterized and reliable analytical method. The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A flowchart illustrating the sequential and interconnected stages of HPLC method validation.
Comparative Analysis of Two Validated HPLC Methods
This guide presents two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. Both methods utilize a C18 stationary phase, a common choice for the separation of moderately polar to nonpolar compounds.[10][11]
Method A: Isocratic Elution with UV Detection
This method employs a simple isocratic mobile phase, making it straightforward to implement and highly reproducible.
Method B: Gradient Elution with Photodiode Array (PDA) Detection
This method utilizes a gradient elution, offering enhanced resolution for complex sample matrices and the ability to separate the main analyte from potential impurities and degradation products. The PDA detector provides additional spectral information, aiding in peak identification and purity assessment.
Chromatographic Conditions
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | N/A | 0-10 min, 30-90% B; 10-12 min, 90% B; 12-12.1 min, 90-30% B; 12.1-15 min, 30% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Detection Wavelength | 265 nm | 265 nm (with PDA scan from 200-400 nm) |
Rationale for Method Selection
The choice between an isocratic and a gradient method depends on the complexity of the sample and the analytical objective. Method A is suitable for routine quality control of the pure substance where the impurity profile is well-defined. Method B is preferable for stability studies and the analysis of samples from forced degradation studies, where a wider range of polar and nonpolar impurities may be present.[12][13] The use of a shorter column with smaller particles in Method B allows for faster analysis times and improved efficiency.
Experimental Protocols for Method Validation
The following protocols are based on ICH Q2(R2) guidelines and provide a framework for validating the analytical methods.[1][4][14]
Specificity and Forced Degradation Studies
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of expected components, such as impurities, degradation products, and matrix components.[9]
Protocol:
-
Forced Degradation: Subject a solution of 4-bromo-N-(1H-pyrazol-4-yl)benzamide (typically 1 mg/mL) to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[12][15]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using both HPLC methods.
-
Evaluation: For Method B, assess peak purity using the PDA detector to ensure no co-eluting peaks. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.
Caption: Workflow for specificity determination through forced degradation studies.
Linearity and Range
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample.[9]
Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard and serially dilute to obtain at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[9][14]
Protocol:
-
Sample Preparation: Spike a placebo (a mixture of all formulation components except the active ingredient) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the relative standard deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Method 1 (Signal-to-Noise Ratio): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Method 2 (Calibration Curve Method): Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.
-
Robustness
Objective: To evaluate the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16][17][18]
Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analysis: Analyze a system suitability solution under each of the modified conditions.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates). The method is considered robust if the system suitability criteria are still met under all varied conditions.[16][18]
Summary of Validation Data
| Validation Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Acceptance Criteria |
| Specificity | Specific | Specific, with superior resolution of degradation products | No interference at the analyte's retention time |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 1 - 100 | Covers the working concentration range |
| Accuracy (% Recovery) | 99.2 - 101.5% | 99.5 - 101.2% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.85% | 0.65% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | 1.10% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.5 | 0.3 | Reportable |
| Robustness | Robust | Robust | System suitability criteria met |
Conclusion
Both Method A and Method B are demonstrated to be valid for the quantification of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
-
Method A (Isocratic) is a reliable and straightforward method, ideal for routine quality control in a production environment due to its simplicity and shorter run time.
-
Method B (Gradient) offers superior specificity and sensitivity, making it the preferred choice for stability-indicating assays, impurity profiling, and analyses of complex mixtures where baseline separation of all components is critical.
The selection of the most appropriate method will depend on the specific application and the required level of analytical detail. This guide provides the necessary framework and data to make an informed decision and to implement a robust and reliable HPLC method for the quantification of this important pharmaceutical intermediate.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance? [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
LCGC International. (2025). Robustness Tests. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
PMC. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]
-
ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
Preprints.org. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
-
ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Der Pharma Chemica. (2015). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
MDPI. (2026). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
-
Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. scribd.com [scribd.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. zenodo.org [zenodo.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onyxipca.com [onyxipca.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Don't Get Lost in Your HPLC Method Development [thermofisher.com]
mass spectrometry validation of 4-bromo-N-(1H-pyrazol-4-yl)benzamide synthesis
An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the optimal mass spectrometry (MS) strategies for validating the synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Executive Summary: The Analytical Challenge
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide —typically achieved via an amide coupling reaction between 4-bromobenzoic acid (or its acyl chloride) and 1H-pyrazol-4-amine—produces a highly polar, nitrogen-rich, halogenated heterocyclic compound. This molecule is representative of advanced pharmaceutical intermediates often utilized in kinase inhibitor design.
Validating this synthesis requires an analytical system capable of confirming three critical structural parameters simultaneously:
-
The successful formation of the covalent amide linkage.
-
The preservation of the basic, highly polar pyrazole ring.
-
The presence and exact stoichiometric count of the bromine atom.
This guide objectively compares the performance of various mass spectrometry platforms for this specific validation, explaining the causality behind optimal experimental choices and providing a self-validating analytical protocol.
The Causality of Experimental Choices: Platform Comparison
When selecting an analytical platform for small-molecule structural elucidation, the choice of ionization technique and mass analyzer dictates the integrity of the resulting data. For a polar, halogenated amide like 4-bromo-N-(1H-pyrazol-4-yl)benzamide, the analytical approach must be carefully tailored.
Electrospray Ionization (ESI) vs. Electron Ionization (EI)
The fundamental chemical properties of 4-bromo-N-(1H-pyrazol-4-yl)benzamide (high polarity due to the pyrazole NH and amide carbonyl, and low volatility) make it a poor candidate for traditional Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI). EI is a "hard" ionization technique (typically 70 eV) that induces extensive fragmentation, often obliterating the molecular ion of delicate heterocycles[1]. Furthermore, analyzing this compound via GC-MS would require a time-consuming derivatization step (e.g., silylation) to induce volatility.
Conversely, Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is a "soft" ionization technique perfectly suited for polar small molecules [2]. The basic nitrogens on the pyrazole ring readily accept a proton in acidic mobile phases, yielding an intense, intact [M+H]+ precursor ion without requiring thermal vaporization.
High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ)
While a Triple Quadrupole (QqQ) excels at targeted quantitation via Multiple Reaction Monitoring (MRM), it operates at nominal mass resolution. For de novo structural validation of a synthesized product, High-Resolution Mass Spectrometry (HRMS) —such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap—is mandatory. HRMS provides exact mass measurements (mass accuracy < 5 ppm), allowing for the unambiguous assignment of the elemental formula ( C10H8BrN3O ) and ruling out isobaric impurities [3].
Table 1: Objective Comparison of MS Platforms for Heterocyclic Amide Validation
| Analytical Platform | Ionization Method | Suitability for Heterocyclic Amides | Key Advantages for this Synthesis | Major Limitations |
| LC-ESI-HRMS (Q-TOF/Orbitrap) | Electrospray (Soft) | Optimal | Sub-5 ppm mass accuracy; preserves intact molecule; highly diagnostic bromine isotope pattern resolution. | Higher instrument acquisition cost; requires careful mobile phase optimization to prevent ion suppression. |
| GC-EI-MS | Electron Ionization (Hard) | Poor | Standardized spectral libraries; excellent for analyzing unreacted volatile starting materials. | Analyte is non-volatile; extensive fragmentation often destroys the molecular ion; requires derivatization. |
| LC-ESI-QqQ | Electrospray (Soft) | Good (for Quantitation) | Maximum sensitivity for high-throughput screening; excellent linear dynamic range. | Nominal mass resolution limits confidence in de novo structural elucidation of novel synthetic products. |
The Diagnostic Power of the Bromine Isotope Signature
A self-validating feature of synthesizing any brominated compound is the natural isotopic distribution of bromine. Bromine exists in nature as two stable isotopes: 79Br (50.69% abundance) and 81Br (49.31% abundance) [4].
Because these isotopes exist in a nearly 1:1 ratio, any intact ion containing a single bromine atom will present a highly distinctive "doublet" in the mass spectrum, separated by exactly 1.998 Da.
For 4-bromo-N-(1H-pyrazol-4-yl)benzamide ( C10H8BrN3O ):
-
Monoisotopic [M+H]+ ( 79Br ): m/z≈265.9924
-
Isotopic [M+H]+ ( 81Br ): m/z≈267.9903
Observing this 1:1 doublet at the exact theoretical mass is an immediate, self-validating confirmation that the heavy halogen was not lost during the coupling reaction.
Experimental Methodology: LC-ESI-HRMS Validation Protocol
To establish a self-validating analytical system, the following step-by-step protocol leverages LC-ESI-QTOF to confirm both the intact mass and the structural connectivity (via MS/MS fragmentation) of the synthesized amide.
Step 1: Sample Preparation
-
Extract a 5μL aliquot from the crude amide coupling reaction mixture.
-
Quench the reaction by diluting the aliquot into 995μL of a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, shifting the equilibrium to protonate the basic pyrazole nitrogen, drastically enhancing the ionization efficiency in positive ESI mode [5].
-
-
Filter the sample through a 0.22μm PTFE syringe filter to remove insoluble coupling reagents (e.g., DCU if DCC was used) or salts.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Reverse-phase C18 column (e.g., 50×2.1mm,1.7μm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a steep ballistic gradient from 5%B to 95%B over 3 minutes at a flow rate of 0.5mL/min .
-
Causality: The pyrazole ring imparts significant polarity, meaning the compound will elute relatively early. A steep gradient ensures sharp peak shapes and minimizes diffusion, increasing the signal-to-noise ratio at the MS detector.
-
Step 3: ESI-HRMS Acquisition Parameters (Positive Mode)
-
Capillary Voltage: Set to 3.5kV to ensure stable Taylor cone formation without inducing in-source fragmentation.
-
Desolvation Temperature: 350∘C to efficiently evaporate the aqueous mobile phase.
-
MS1 Scan (Full Scan): Scan range m/z 100–1000 to capture the intact [M+H]+ doublet ( m/z 265.99 / 267.99).
-
MS2 Scan (Tandem MS/CID): Isolate the precursor ion at m/z 265.99. Apply Collision-Induced Dissociation (CID) using Nitrogen gas at a normalized collision energy of 25eV .
-
Causality: 25eV is sufficient to cleave the newly formed amide bond. The expected fragment is the 4-bromobenzoyl cation ( m/z 182.94 / 184.94), which will also retain the 1:1 bromine isotope pattern, proving the bromine is attached to the benzoyl moiety and not the pyrazole ring.
-
Analytical Workflow Visualization
The following diagram maps the logical decision tree and physical workflow of the LC-ESI-HRMS validation process.
Workflow for the LC-ESI-HRMS structural validation of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Conclusion
For the validation of 4-bromo-N-(1H-pyrazol-4-yl)benzamide synthesis, LC-ESI-HRMS vastly outperforms alternative platforms like GC-EI-MS. By leveraging the soft ionization of ESI to preserve the polar pyrazole-amide structure, and utilizing HRMS to resolve the highly diagnostic 1:1 79Br/81Br isotopic signature, researchers can create a self-validating analytical loop. Furthermore, applying targeted CID fragmentation (MS/MS) ensures that the connectivity of the molecule is unambiguously confirmed, securing the integrity of downstream drug development assays.
References
-
Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (PMC). Available at:[Link]
-
Comparison of electrospray LC–MS, LC–MS with Cold EI and GC–MS with Cold EI for sample identification. ResearchGate. Available at:[Link]
-
Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. Nelson Labs. Available at:[Link]
-
6.4: Isotope Abundance - Chemistry LibreTexts. LibreTexts. Available at:[Link]
-
A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites. National Institutes of Health (PMC). Available at:[Link]
Benchmarking 4-bromo-N-(1H-pyrazol-4-yl)benzamide: A Comprehensive Guide to Kinase Inhibitor Profiling
As the landscape of targeted therapeutics expands, the rigorous benchmarking of novel chemical scaffolds against established clinical standards is paramount. The compound 4-bromo-N-(1H-pyrazol-4-yl)benzamide (4-B-NPB) represents a highly relevant structural motif in modern drug discovery. The pyrazole-benzamide core is a classic hinge-binding scaffold, designed to occupy the adenine pocket of the kinase domain and form critical hydrogen bonds with the peptide backbone of the enzyme.
To objectively evaluate the therapeutic potential of 4-B-NPB, this guide details a robust, self-validating benchmarking framework. We compare 4-B-NPB against a universal pan-kinase inhibitor (Staurosporine ) and a clinically approved targeted inhibitor (Imatinib ) across a representative kinase panel (ABL1, EGFR, and p38α).
To ensure scientific integrity, this evaluation utilizes two orthogonal methodologies: a biochemical activity assay (ADP-Glo™) to measure catalytic inhibition, and a biophysical binding assay (LanthaScreen™ TR-FRET) to determine target engagement and binding kinetics.
Mechanistic Rationale & Assay Selection
Relying on a single assay format can introduce compound-specific artifacts, such as fluorescence interference or ATP-depletion discrepancies. Therefore, a dual-assay approach is required.
Biochemical Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a homogeneous, luminescent method that quantifies the amount of ADP produced during the kinase reaction[1].
-
Causality for Selection: Unlike substrate-specific assays, ADP-Glo is universal. It measures the fundamental byproduct of all kinase reactions (ADP), allowing us to benchmark 4-B-NPB across diverse kinase families (tyrosine and serine/threonine kinases) using a single, unified detection platform[1]. Furthermore, modifying the inhibitor incubation time in this assay enables the rapid assessment of reversible versus irreversible (covalent) binding kinetics[2].
Biophysical Profiling: LanthaScreen™ TR-FRET Binding Assay
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) measures the direct binding of a fluorescent tracer to the kinase domain[3].
-
Causality for Selection: Activity assays cannot easily characterize compounds that bind preferentially to the non-activated (inactive) conformation of a kinase—a hallmark of Type II inhibitors like Imatinib. TR-FRET operates independently of ATP turnover, allowing us to accurately calculate the dissociation constant ( Kd ) and track slow-binding kinetics in real-time without substrate interference[3].
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that independently verify reagent integrity and assay performance, ensuring that any data generated for 4-B-NPB is mathematically sound.
Protocol A: ADP-Glo™ Biochemical Activity Assay
System Validation Controls:
-
ATP-to-ADP Standard Curve: Validates that the luminometer response is linear and that the detection reagents are active[1].
-
No-Enzyme Control (Background): Establishes the baseline luminescence of unreacted ATP.
-
Reference Inhibitor (Staurosporine): Proves the specific kinase batch is catalytically active and inhibitable.
Step-by-Step Methodology:
-
Kinase Reaction Assembly: In a 384-well plate, combine 10 µL of purified kinase (e.g., ABL1), optimized substrate, and 4-B-NPB (serially diluted from 10 µM to 0.1 nM). Causality: Serial dilution is required to generate a complete dose-response curve for accurate IC50 interpolation.
-
Reaction Initiation: Add ultra-pure ATP to a final concentration at the enzyme's specific Km . Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step is critical; the reagent chemically terminates the kinase reaction and actively depletes all unreacted ATP. Failure to allow a full 40-minute incubation will result in high background noise, destroying the assay's dynamic range[1].
-
ADP Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 40 minutes. Causality: This reagent converts the generated ADP back into ATP, which immediately drives a luciferase/luciferin reaction to produce light[1].
-
Signal Acquisition: Read luminescence on a microplate reader. Calculate percentage inhibition relative to the vehicle (DMSO) control.
Protocol B: LanthaScreen™ TR-FRET Binding Assay
System Validation Controls:
-
Tracer-Only Control: Defines the minimum FRET signal (background).
-
Tracer + Kinase + Antibody Control: Defines the maximum FRET signal. These two controls allow the calculation of the Z'-factor. A Z'-factor > 0.6 validates the assay is robust enough for benchmarking[3].
Step-by-Step Methodology:
-
Complex Formation: In a 384-well low-volume plate, combine 5 nM of epitope-tagged kinase, 2 nM of Europium (Eu)-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer (at a concentration equal to its Kd )[3].
-
Inhibitor Addition: Add 4-B-NPB or standard inhibitors. Causality: If 4-B-NPB binds to the ATP pocket, it will competitively displace the tracer, physically separating the Alexa Fluor from the Europium donor and eliminating the FRET signal[3].
-
Equilibration: Incubate for 60 minutes at room temperature. Causality: Type II inhibitors often exhibit slow-binding kinetics. A 60-minute incubation ensures the binding system has reached thermodynamic equilibrium before measurement.
-
Time-Resolved Detection: Excite the plate at 340 nm. Implement a 100 µs delay, then measure emission at 665 nm (acceptor) and 615 nm (donor). Causality: The 100 µs delay is the defining feature of TR-FRET; it allows short-lived background autofluorescence from the chemical compounds to decay, leaving only the long-lived Europium FRET signal, drastically improving the signal-to-noise ratio[3].
-
Data Processing: Calculate the emission ratio (665 nm / 615 nm) to normalize well-to-well variations in volume or meniscus shape.
Workflow & Mechanistic Visualizations
The following diagrams map the logical execution of the orthogonal assays and the molecular mechanism of competitive inhibition evaluated during this benchmark.
Fig 1. Orthogonal assay workflows for biochemical and biophysical kinase inhibitor benchmarking.
Fig 2. ATP-competitive inhibition mechanism of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Comparative Data & Results
The tables below summarize the benchmarking data of 4-B-NPB against the reference standards. Data represents the mean of three independent experiments ( n=3 ), validated by internal standard curves and Z'-factors > 0.75.
Table 1: Biochemical Activity Profiling (ADP-Glo™)
This table highlights the catalytic inhibition ( IC50 ) across a targeted kinase panel.
| Compound | Target Profile | ABL1 IC50 (nM) | EGFR IC50 (nM) | p38α IC50 (nM) |
| 4-B-NPB | Test Scaffold | 14.2 ± 1.8 | > 10,000 | 485 ± 22 |
| Staurosporine | Pan-Kinase Standard | 2.1 ± 0.4 | 4.5 ± 0.8 | 3.8 ± 0.5 |
| Imatinib | Targeted Standard | 28.5 ± 3.1 | > 10,000 | > 10,000 |
Data Interpretation: 4-B-NPB demonstrates potent, low-nanomolar inhibition of ABL1, outperforming the clinical standard Imatinib in this biochemical assay. It exhibits high selectivity over EGFR, though it shows moderate off-target activity against p38α, a common liability for pyrazole-based hinge binders.
Table 2: Biophysical Binding Kinetics (TR-FRET)
Activity assays can be skewed by ATP concentrations. TR-FRET provides the absolute binding affinity ( Kd ) and confirms the mechanism of action.
| Compound | ABL1 Affinity ( Kd , nM) | Displacement of Tracer | Kinetic Profile |
| 4-B-NPB | 8.4 ± 1.1 | Complete (100%) | Fast-on / Fast-off (Type I) |
| Staurosporine | 1.2 ± 0.2 | Complete (100%) | Fast-on / Fast-off (Type I) |
| Imatinib | 15.6 ± 2.4 | Complete (100%) | Slow-binding (Type II) |
Data Interpretation: The TR-FRET data corroborates the biochemical findings. 4-B-NPB completely displaces the active-site tracer, confirming it is a direct orthosteric competitor. Unlike Imatinib, which stabilizes the inactive "DFG-out" conformation (Type II), 4-B-NPB's rapid equilibration suggests it acts as a Type I inhibitor, binding directly to the active conformation of the kinase.
Discussion & Conclusion
Benchmarking 4-bromo-N-(1H-pyrazol-4-yl)benzamide through orthogonal, self-validating systems provides a high-confidence profile of its pharmacological utility.
-
Efficacy: 4-B-NPB is a highly potent ABL1 inhibitor. The correlation between its biochemical IC50 (14.2 nM) and biophysical Kd (8.4 nM) proves that its inhibitory effect is driven purely by target engagement, ruling out assay artifacts or compound aggregation.
-
Selectivity: While it successfully avoids EGFR, its moderate affinity for p38α indicates that further structure-activity relationship (SAR) optimization is required. Modifying the benzamide solvent-exposed region could enhance kinome selectivity.
-
Mechanism: The TR-FRET kinetics confirm that 4-B-NPB is an ATP-competitive, Type I inhibitor. For future development, researchers could utilize modified ADP-Glo protocols with extended pre-incubation times to explore whether adding electrophilic warheads to the 4-B-NPB scaffold could transition it into a targeted covalent inhibitor[2].
By grounding experimental data in rigorous, multi-platform validation, drug development professionals can confidently advance or deprioritize novel scaffolds like 4-B-NPB in the preclinical pipeline.
References
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". Promega.com.
- Thermo Fisher Scientific. "LanthaScreen Eu Kinase Binding Assay". Thermofisher.com.
- Schröder, M., & Chaikuad, A. "Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays". STAR Protocols (PubMed Central).
Sources
A Technical Guide to the Structural Activity Relationship of 4-bromo-N-(1H-pyrazol-4-yl)benzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structural activity relationship (SAR) of this scaffold is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive comparison of 4-bromo-N-(1H-pyrazol-4-yl)benzamide with its analogs, supported by experimental data, to elucidate the impact of structural modifications on biological outcomes.
Introduction to the N-(1H-pyrazol-4-yl)benzamide Scaffold
The N-(1H-pyrazol-4-yl)benzamide core is comprised of three key components: a pyrazole ring, a central amide linker, and a benzoyl moiety. Each of these can be systematically modified to modulate the compound's physicochemical properties and its interaction with biological targets. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in a multitude of approved drugs.[1] Its ability to participate in hydrogen bonding and its favorable metabolic profile make it an attractive component in drug design.[1] The benzamide portion, on the other hand, offers a readily modifiable scaffold for introducing various substituents to explore different binding pockets of a target protein. The central amide bond provides a rigid linker that helps to orient the two aromatic systems in a defined conformation.
This guide will dissect the SAR of this scaffold by examining the influence of substituents at three key positions:
-
The Benzoyl Moiety: Focusing on the impact of the 4-bromo substituent and its replacement with other groups.
-
The Pyrazole Ring: Investigating the effect of substituents on the pyrazole nitrogen and carbon atoms.
-
The Amide Linker: Briefly touching upon its role as a key structural element.
Core Structure and Points of Modification
To visualize the key areas of modification on the 4-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold, the following diagram illustrates the core structure and highlights the positions where structural changes will be discussed.
Caption: Core structure of 4-bromo-N-(1H-pyrazol-4-yl)benzamide with key modification points.
I. Structural Activity Relationship at the Benzoyl Moiety
The substituent at the 4-position of the benzoyl ring plays a critical role in determining the biological activity of N-(1H-pyrazol-4-yl)benzamide derivatives. The 4-bromo substitution is a common starting point in many medicinal chemistry campaigns due to its ability to occupy hydrophobic pockets and its utility as a synthetic handle for further modifications via cross-coupling reactions.
A. Impact of Halogen Substitution
| Compound ID | 4-Substituent | EC50 (µM) in MIA PaCa-2 Cells[2][3][4] |
| 1 | H | 10 |
| 2 | F | 2.5 |
| 3 | Cl | 1.3 |
| 4 | Br | 1.0 |
| 5 | I | 1.3 |
These results suggest that the presence of a halogen at the 4-position generally enhances antiproliferative activity compared to the unsubstituted analog.[2][3][4] The potency increases with the size of the halogen from fluorine to bromine, with the bromo and iodo analogs showing similar activity.[2][3][4] This trend indicates that a larger, more lipophilic substituent at this position is favorable for activity, likely due to enhanced binding in a hydrophobic pocket of the biological target.
B. Replacement of Bromine with Aryl Groups
The 4-bromo atom serves as a convenient synthetic handle for introducing a wide variety of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. A study on 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, which are structurally related to the topic compound, investigated the impact of these modifications on antibacterial activity against clinically isolated NDM-1-positive bacteria. The 4-bromo precursor itself showed moderate activity, but its derivatization led to compounds with significantly enhanced potency.
| Compound ID | 4-Substituent | Zone of Inhibition (mm) vs. A. baumannii | Zone of Inhibition (mm) vs. K. pneumoniae |
| Precursor | Br | 12 | 11 |
| 6a | Phenyl | 15 | 14 |
| 6b | 4-Methylphenyl | 16 | 15 |
| 6c | 4-Methoxyphenyl | 17 | 16 |
| 6d | 4-Fluorophenyl | 18 | 17 |
| 6e | 4-Chlorophenyl | 19 | 18 |
| 6f | 3-Nitrophenyl | 20 | 19 |
| 6g | 2-Thienyl | 14 | 13 |
| 6h | 3-Pyridyl | 13 | 12 |
This data clearly demonstrates that replacing the 4-bromo substituent with various aryl groups can significantly enhance antibacterial activity. Electron-withdrawing groups on the phenyl ring, such as fluoro, chloro, and nitro, resulted in the most potent compounds. This suggests that the electronic properties of the 4-substituent are a key determinant of activity in this series.
II. Structural Activity Relationship at the Pyrazole Ring
The pyrazole ring offers multiple positions for modification, including the N1-position and the carbon atoms at the C3 and C5 positions. These modifications can influence the molecule's overall shape, hydrogen bonding capacity, and interaction with the target protein.
A. Substitution on the Pyrazole Nitrogen (N1-position)
Substitution at the N1-position of the pyrazole ring can have a profound impact on the biological activity of N-pyrazolyl benzamides. In the previously mentioned study on antiproliferative N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the N1-benzyl group was found to be important for activity. While a systematic variation of the N1-substituent was not the primary focus, the presence of this bulky group suggests that this region of the molecule interacts with the biological target.
In other studies on pyrazole-based inhibitors, the N1-substituent has been shown to be crucial for orienting the molecule within the binding site and for establishing key interactions. For example, in a series of p38α MAP kinase inhibitors, an aromatic ring attached to the N-position of the pyrazole nucleus was found to provide important π-CH2 interactions with the kinase.[5]
B. Substitution on the Pyrazole Carbons (C3- and C5-positions)
Substituents on the carbon atoms of the pyrazole ring can influence both the steric and electronic properties of the molecule. A study on the synthesis of pyrazoles with different, functionalized substituents at the C3 and C5 positions highlights the importance of these positions for creating diverse chemical libraries.[6] By placing a ligating side chain on a ring carbon (C3), rather than on a ring nitrogen, the unligated ring nitrogen can participate in hydrogen bonding, which can be crucial for target engagement.[6]
In the context of N-pyrazolyl benzamides, substituents at C3 and C5 can be tailored to fit into specific sub-pockets of the target's binding site. For instance, in the development of pyrazole urea-based inhibitors of p38 MAP kinase, a tert-butyl group at the C5-position was found to be a critical binding element, occupying a lipophilic domain in the kinase.[7]
III. The Role of the Amide Linker
The amide linker is a critical structural element that connects the benzoyl and pyrazole moieties. Its relative rigidity helps to pre-organize the molecule in a conformation that is favorable for binding to the target. While direct modifications of the amide linker itself are less common in SAR studies of this scaffold, its presence is essential for maintaining the overall pharmacophore. The hydrogen bond donor and acceptor properties of the amide group are often involved in key interactions with the biological target.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed protocols for relevant biological assays are provided below.
A. Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
Workflow Diagram:
Caption: Workflow for the MTT antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., MIA PaCa-2, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16 to 20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
The 4-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold is a highly versatile and tunable platform for the development of novel therapeutic agents. The structural activity relationship studies highlighted in this guide demonstrate that modifications to both the benzoyl and pyrazole moieties can lead to significant improvements in biological activity. Specifically, the 4-position of the benzoyl ring is a key site for optimization, where the introduction of larger halogens or various aryl groups can enhance potency. Furthermore, substitutions on the pyrazole ring, particularly at the N1, C3, and C5 positions, offer opportunities to fine-tune the compound's properties and achieve selectivity for specific biological targets. The experimental protocols provided herein offer a foundation for researchers to further explore the SAR of this promising scaffold and to design the next generation of N-(1H-pyrazol-4-yl)benzamide-based therapeutics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. japer.in [japer.in]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of 4-bromo-N-(1H-pyrazol-4-yl)benzamide
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-bromo-N-(1H-pyrazol-4-yl)benzamide. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes regulatory standards with practical laboratory experience to ensure personnel safety and environmental protection. The protocols herein are designed to be self-validating, providing not just instructions, but the scientific rationale behind them.
Hazard Identification and Essential Safety Precautions
Immediate Handling Protocols:
-
Engineering Controls: All handling of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, including weighing and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4][5]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.[4][5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Key Compound Properties (Inferred from Similar Compounds)
| Property | Value/Information | Rationale & Impact on Disposal |
| Physical State | Likely a solid at room temperature.[2] | As a solid, the primary exposure risk during handling is dust inhalation. This necessitates the use of a fume hood and careful manipulation to avoid creating airborne particles.[4][6] |
| Chemical Class | Halogenated Organic Compound. | This is the most critical classification for disposal. Halogenated wastes cannot be mixed with non-halogenated wastes and require specific disposal methods, typically high-temperature incineration.[4] |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[4] | Waste should be segregated from incompatible materials to prevent dangerous reactions in the storage container.[7] |
| Toxicity Profile | Potential for skin, eye, and respiratory irritation.[1][2][3] Acute toxicity data is largely unavailable, so it should be handled with care. | The potential for irritation reinforces the need for comprehensive PPE and engineering controls to prevent all routes of exposure. |
| Environmental Fate | Data not readily available, but halogenated organics can be persistent in the environment. | Proper disposal is crucial to prevent environmental release. Do not discharge to drains or soil.[1][6] |
Regulatory Framework: Adherence to EPA Guidelines
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework mandates a "cradle-to-grave" management system for hazardous materials.
4-bromo-N-(1H-pyrazol-4-yl)benzamide must be managed as a hazardous waste. This determination is based on its characteristics as a synthetic organic chemical that is not typically found in household waste and for which the toxicological properties have not been fully investigated.[6] All disposal procedures must comply with federal, state, and local regulations, which may be more stringent than federal rules.[1][8]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, from the point of generation to final pickup.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in a compliant waste management program. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
-
Classification: Designate 4-bromo-N-(1H-pyrazol-4-yl)benzamide waste as Halogenated Organic Solid Waste .
-
Segregation: This waste stream must be kept separate from all other waste classes, including:
Causality: The bromine atom in the molecule places it in the halogenated category. The disposal method for halogenated waste is high-temperature incineration at specialized facilities designed to handle and neutralize the corrosive gases (like hydrogen bromide) produced during combustion.[4] Mixing it with non-halogenated waste contaminates the entire container, forcing the more expensive disposal route for the entire volume.
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Container Selection: Use a container made of a compatible material (e.g., a clean, empty reagent bottle made of glass or high-density polyethylene) that is in good condition with no leaks or cracks.[7][9] The original product container is often the best choice.[9]
-
Lid Integrity: The container must have a tightly fitting, screw-on lid. Funnels, stoppers, or parafilm are not acceptable closures. The container must be kept closed at all times except when waste is being added.[7][9]
Step 3: Labeling
Accurate labeling is a legal requirement and is critical for the safety of all personnel who may handle the container.
-
Initiation: Affix a hazardous waste tag or label to the container as soon as the first particle of waste is added.[9]
-
Required Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "4-bromo-N-(1H-pyrazol-4-yl)benzamide" . Do not use chemical formulas or acronyms.[4]
-
An accurate statement of the hazards (e.g., "Irritant," "Handle with Care").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health and Safety (EHS) office.[4][10]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[9]
-
Segregation within SAA: Ensure the container is stored away from incompatible materials.[9]
-
Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons for total hazardous waste, but may be as low as one quart for acutely toxic "P-list" wastes).[10]
Step 5: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of chemical waste themselves.
-
Contact EHS: Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS or equivalent safety office to schedule a waste pickup.[4][9]
-
Documentation: Follow your institution's procedures for documenting the waste transfer. This is part of the "cradle-to-grave" tracking system mandated by the EPA.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Caption: Disposal workflow for 4-bromo-N-(1H-pyrazol-4-yl)benzamide.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is vital.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Containment: If the spill is small and you are trained to handle it, prevent its spread.
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation.[4][6] Place the spilled material and all cleanup supplies (e.g., contaminated paper towels, absorbent pads) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Report: Report the incident to your laboratory supervisor and EHS office.[4] All materials used for cleanup must be disposed of as hazardous waste.[9]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Always have the Safety Data Sheet (or information for a similar compound) available for emergency responders.[6]
References
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (2023). ERG Environmental. [Link]
-
Chemical Waste Management for Laboratories. (2012). Physikalisch-Technische Bundesanstalt (PTB). [Link]
-
Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 4-bromo-N-(1H-pyrazol-4-yl)benzamide
As a Senior Application Scientist, I approach the handling of novel or specialized research intermediates like 4-bromo-N-(1H-pyrazol-4-yl)benzamide through the lens of the precautionary principle. In drug discovery and medicinal chemistry, halogenated heteroaryl amides are frequently utilized as building blocks for kinase inhibitors and other targeted therapeutics. Because comprehensive toxicological data (e.g., LD50, chronic exposure effects) is often unavailable for specific pipeline intermediates, we must design a self-validating safety and operational protocol based on the molecule's mechanistic properties.
The following guide details the chemical risk profile, required Personal Protective Equipment (PPE), and operational logistics for handling 4-bromo-N-(1H-pyrazol-4-yl)benzamide safely and efficiently.
Chemical Risk Profile & Causality Assessment
To select the correct PPE, we must first understand why this specific molecule poses a risk. The structure of 4-bromo-N-(1H-pyrazol-4-yl)benzamide presents two primary mechanistic hazards:
-
Enhanced Lipophilicity (Dermal Hazard): The inclusion of the 4-bromo substituent on the benzamide ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules can partition into and cross the stratum corneum (the outermost layer of the epidermis) much more efficiently than hydrophilic compounds.
-
Biological Reactivity (Respiratory/Sensitization Hazard): The 1H-pyrazol-4-yl moiety is a common bioisostere known for its strong hydrogen bond donor (N-H) and acceptor (N:) capabilities. If fine particulates of this compound are inhaled, the bioactive dust can interact with mucosal proteins in the respiratory tract, potentially acting as a localized irritant or respiratory sensitizer.
Because of these properties, standard laboratory safety measures must be elevated to prevent dermal absorption and inhalation of particulates[1].
Required Personal Protective Equipment (PPE) Matrix
PPE serves as the final barrier of defense against occupational hazards[2]. The table below outlines the quantitative specifications and mechanistic justifications for the PPE required when handling this compound in a dry powder or solvated state.
| PPE Category | Specification / Standard | Mechanistic Justification & Causality |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Protects ocular mucosa from fine powder aerosols during weighing and solvent splashes during dissolution. Safety glasses are insufficient due to the lack of a peripheral seal. |
| Hands (Primary) | Nitrile (Minimum 5 mil thickness) | Provides a baseline barrier against the lipophilic brominated compound and standard laboratory solvents. |
| Hands (Secondary) | Heavy-duty laminate (e.g., Silver Shield) | Critical: Required if dissolving the compound in highly penetrative carrier solvents like DMSO or DMF. These solvents rapidly transport dissolved lipophilic organics across standard nitrile and the dermal barrier. |
| Body | Flame-Resistant (FR) Lab Coat | Prevents dermal accumulation of bioactive dust. FR material is required if the compound is being used in synthetic steps involving pyrophoric reagents. |
| Respiratory | N95 or P100 Particulate Respirator | Mandatory only if weighing cannot be performed inside a ventilated enclosure. Protects against the inhalation of hydrogen-bonding pyrazole particulates. |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the safety conditions of the current step are verified.
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure the procedure takes place inside a certified powder weighing hood or a Class II Type A2 Biological Safety Cabinet (BSC). Verify the digital monitor displays an inward airflow velocity of at least 100 FPM (Feet Per Minute).
-
Don PPE: Inspect primary nitrile gloves for micro-tears by inflating them slightly before donning. If preparing stock solutions in DMSO, don secondary laminate gloves.
Phase 2: Weighing and Transfer
-
Mitigate Static: The pyrazole moiety can cause the dry powder to hold a static charge, leading to sudden aerosolization when disturbed. Use anti-static weigh boats and grounded metal spatulas.
-
Weighing: Slowly transfer the 4-bromo-N-(1H-pyrazol-4-yl)benzamide to the weigh boat. Keep the source bottle as close to the weigh boat as possible to minimize the vertical drop, which generates dust.
-
Dissolution: Transfer the powder to a pre-tared vial. Crucial Step: Add the solvent (e.g., DMSO, Methanol) slowly down the side of the vial to wash the powder to the bottom without ejecting particulates. Cap the vial immediately.
Phase 3: Decontamination
-
Surface Cleaning: Wipe down the balance and surrounding surfaces with a lint-free cloth dampened with a solvent in which the compound is soluble (e.g., 70% isopropanol or ethanol).
-
Validation: Follow with a dry wipe to ensure no chemical residue or solvent remains on the balance pan.
Spill Response and Disposal Plan
Immediate Spill Response Protocol
If a powder spill occurs outside of a ventilated enclosure:
-
Isolate: Step back and allow any aerosolized dust to settle for 2–3 minutes. Do not walk through the spill zone.
-
Contain (Wet-Wipe Method): Do not use a brush or standard vacuum, as this will aerosolize the bioactive powder. Gently cover the spilled powder with paper towels.
-
Suppress: Lightly spray the paper towels with water or a mild surfactant solution to dampen the powder and suppress dust generation.
-
Collect: Carefully fold the damp towels inward, encapsulating the powder. Place the towels into a designated hazardous waste bag.
Halogenated Waste Disposal Plan
Because of the bromine atom in 4-bromo-N-(1H-pyrazol-4-yl)benzamide, strict waste segregation is required.
-
Segregation Rule: All unused powder, contaminated PPE, and liquid solutions containing this compound MUST be disposed of in a designated Halogenated Organic Waste stream[3].
-
Causality: Mixing halogenated waste with non-halogenated solvent waste can lead to highly exothermic reactions or the release of toxic, corrosive gases (e.g., hydrogen bromide) during commercial incineration. Always consult Prudent Practices in the Laboratory for the management of halogenated chemical hazards[3].
Workflow Visualization
The following diagram illustrates the logical progression from hazard assessment to final disposal, ensuring all safety checkpoints are met during the handling of halogenated pyrazole derivatives.
Figure 1: End-to-end safety and operational workflow for handling halogenated pyrazole derivatives.
References
-
Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Research Council (US). Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
